molecular formula C4H3Cl2NO2S2 B1305105 2,5-Dichlorothiophene-3-sulfonamide CAS No. 53595-68-9

2,5-Dichlorothiophene-3-sulfonamide

Cat. No.: B1305105
CAS No.: 53595-68-9
M. Wt: 232.1 g/mol
InChI Key: BUQKISCVZMIFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichlorothiophene-3-sulfonamide is a useful research compound. Its molecular formula is C4H3Cl2NO2S2 and its molecular weight is 232.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-dichlorothiophene-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2NO2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQKISCVZMIFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1S(=O)(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201810
Record name 3-Thiophenesulfonamide, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53595-68-9
Record name 2,5-Dichloro-3-thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53595-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiophenesulfonamide, 2,5-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053595689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Thiophenesulfonamide, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53595-68-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Molecular Structure Analysis of 2,5-Dichlorothiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2,5-Dichlorothiophene-3-sulfonamide (CAS No: 53595-68-9), a heterocyclic compound with significant potential in medicinal chemistry. The document consolidates available data on its physicochemical properties, spectroscopic characteristics, and crystallographic features. Detailed methodologies for its general synthesis are presented, alongside visualizations of its synthetic pathway and biological roles. This guide serves as a foundational resource for professionals engaged in research and development involving thiophene-based sulfonamides.

Molecular Identity and Physicochemical Properties

This compound is a sulfonamide derivative characterized by a thiophene ring substituted with two chlorine atoms at the 2 and 5 positions and a sulfonamide group at the 3 position.[1][2] This unique substitution pattern confers specific chemical and biological properties, making it a molecule of interest for further investigation.

Table 1: Molecular Identifiers [1]

IdentifierValue
IUPAC Name This compound
CAS Number 53595-68-9
Molecular Formula C₄H₃Cl₂NO₂S₂
SMILES C1=C(SC(=C1S(=O)(=O)N)Cl)Cl
InChI InChI=1S/C4H3Cl2NO2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H,(H2,7,8,9)
InChI Key BUQKISCVZMIFEF-UHFFFAOYSA-N

The physicochemical properties of the compound are summarized below. The relatively high melting point is characteristic of sulfonamides and suggests strong intermolecular hydrogen bonding in the solid state.[1]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 232.11 g/mol [1][3]
Melting Point 131-135 °C[1]
Boiling Point (Predicted) 386.6 ± 52.0 °C[1]
Density (Predicted) 1.761 ± 0.06 g/cm³[4]
pKa (Predicted) 9.29 ± 0.60[1]

Synthesis and Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of a robust synthetic strategy and comprehensive spectroscopic analysis.

General Synthetic Approach

The synthesis of this compound is typically achieved through a two-step process starting from 2,5-dichlorothiophene.[2][5] The first step involves an electrophilic substitution reaction where 2,5-dichlorothiophene is treated with chlorosulfonic acid to yield the intermediate, 2,5-dichlorothiophene-3-sulfonyl chloride.[5] The subsequent step involves the amination of this sulfonyl chloride intermediate, commonly using aqueous ammonia or ammonium chloride, to produce the final sulfonamide product.[1][2]

Synthesis_Workflow cluster_start Starting Material cluster_reagents1 Reagents (Step 1) cluster_intermediate Intermediate cluster_reagents2 Reagents (Step 2) cluster_product Final Product A 2,5-Dichlorothiophene B 2,5-Dichlorothiophene-3-sulfonyl chloride A->B Sulfonation R1 Chlorosulfonic Acid (ClSO3H) C This compound B->C Amination R2 Aqueous Ammonia (NH4OH)

Caption: General synthesis workflow for this compound.
Spectroscopic Characterization

While a complete set of experimentally derived spectra for this specific molecule is not widely published, its structural features can be predicted based on characteristic data for its constituent functional groups.

2.2.1 Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands for the sulfonamide and dichlorothiophene moieties.

Table 3: Characteristic Infrared Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSource
3400 - 3200N-H StretchPrimary Sulfonamide (-SO₂NH₂)[1]
1344 - 1317SO₂ Asymmetric StretchSulfonamide (-SO₂NH₂)[1]
1187 - 1147SO₂ Symmetric StretchSulfonamide (-SO₂NH₂)[1]
~3100C-H Aromatic StretchThiophene Ring[1]
1550 - 1400C=C Aromatic StretchThiophene Ring[1]
924 - 906S-N StretchSulfonamide (-SO₂NH₂)[1]

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy Specific experimental NMR data for this compound is not readily available in published literature. However, based on analogous structures, the ¹H NMR spectrum is expected to feature a singlet for the lone aromatic proton on the thiophene ring and a broad singlet for the two protons of the primary sulfonamide group. The ¹³C NMR spectrum would show four distinct signals corresponding to the four carbon atoms of the dichlorothiophene ring.

2.2.3 Mass Spectrometry (MS) Mass spectrometry provides crucial information for molecular weight confirmation and structural analysis through fragmentation patterns.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z ValueIon AssignmentNotes
232[M+H]⁺Protonated molecular ion (for ³⁵Cl isotopes).
234[M+H]⁺Isotopic peak for one ³⁷Cl atom.
236[M+H]⁺Isotopic peak for two ³⁷Cl atoms.
168[M - SO₂]⁺Characteristic loss of sulfur dioxide from the molecular ion.
216[M - NH₂]⁺Loss of the amino group.

The presence of two chlorine atoms results in a characteristic isotopic cluster for the molecular ion peak, with expected M+2 and M+4 peaks.[1] A common fragmentation pathway for aromatic sulfonamides is the neutral loss of SO₂ (64 Da).[1]

Molecular Structure and Crystallography

While specific single-crystal X-ray diffraction data for this compound is limited in the public domain, analysis of related thiophene sulfonamide structures provides insight into its expected molecular geometry.[1] The thiophene ring is expected to be essentially planar, maintaining its aromatic character.[1] The bond lengths within the heterocyclic ring are anticipated to be consistent with those of other thiophene derivatives, with typical C-S bond lengths ranging from 1.73-1.75 Å and C-C bond lengths approximately 1.35-1.40 Å.[1]

Biological Activity and Potential Applications

This compound is not merely a synthetic curiosity; it is a pharmacophore with demonstrated biological activity and serves as a key intermediate in drug synthesis. Its structural features are leveraged in several therapeutic areas.

4.1 Anticancer and Enzyme Inhibition Activity The compound has shown promising potential as an anticancer agent. In vitro studies have demonstrated cytotoxic activity against various cancer cell lines, with a reported gastrointestinal inhibitory concentration (GI50) of approximately 7.2 µM.[1][2] One of its primary mechanisms of action is believed to be the inhibition of carbonic anhydrase enzymes, a target implicated in several pathologies, including cancer.[2]

4.2 Role as a Synthetic Precursor Beyond its intrinsic activity, this compound is a crucial building block for more complex pharmaceutical agents. Notably, it is a precursor in the synthesis of Lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class.[5]

Biological_Roles cluster_direct Direct Biological Activity cluster_indirect Application in Synthesis A This compound B Carbonic Anhydrase Enzymes A->B Inhibition D Chemical Synthesis A->D Precursor C Cancer Cell Proliferation B->C Downregulation E Lornoxicam (NSAID) D->E Yields

Caption: Biological roles and applications of this compound.

Experimental Protocols

This section provides a generalized protocol for the synthesis of this compound based on established chemical transformations.

5.1 Synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride (Intermediate)

  • Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere, add 2,5-dichlorothiophene.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add chlorosulfonic acid dropwise while maintaining a low temperature. Thionyl chloride may be used as a co-reagent.[2][5]

  • Reaction: Allow the mixture to stir at a controlled temperature until the reaction is complete, as monitored by an appropriate method (e.g., TLC or GC).

  • Work-up: Carefully quench the reaction mixture, typically with ice water. The product can then be extracted using a suitable organic solvent.

  • Purification: The crude sulfonyl chloride is purified, for example, by distillation under reduced pressure or crystallization.

5.2 Synthesis of this compound (Final Product)

  • Reaction Setup: Dissolve the purified 2,5-dichlorothiophene-3-sulfonyl chloride in a suitable solvent.

  • Reagent Addition: Cool the solution and add an excess of an ammonia source, such as concentrated aqueous ammonia or ammonium chloride, while stirring vigorously.[2]

  • Reaction: Continue stirring until the conversion is complete. The reaction progress can be monitored by TLC.

  • Isolation: The solid product that precipitates is collected by filtration.

  • Purification: The crude sulfonamide is washed with water to remove any inorganic salts and then purified by recrystallization from an appropriate solvent system to yield the final product with high purity.[3]

References

Spectroscopic and Synthetic Overview of 2,5-Dichlorothiophene-3-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Spectroscopic Data

Due to the absence of publicly available experimental NMR data for 2,5-Dichlorothiophene-3-sulfonamide, the following tables present predicted chemical shifts (δ) based on established principles of NMR spectroscopy and analysis of similar structures. These values should be considered as estimates pending experimental verification.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-4 (Thiophene ring)7.0 - 7.5Singlet1H
-SO₂NH₂ (Sulfonamide)5.0 - 7.0 (broad)Singlet2H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2125 - 135
C-3135 - 145
C-4120 - 130
C-5125 - 135

Experimental Protocols

The following sections detail a generalized experimental protocol for the synthesis and NMR spectroscopic analysis of this compound. This protocol is based on standard laboratory procedures for the synthesis of related thiophene sulfonamides.

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process involving the sulfonation of 2,5-dichlorothiophene followed by amidation.

Materials:

  • 2,5-Dichlorothiophene

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ammonium hydroxide (28-30%)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Sulfonylation: In a fume hood, a flask equipped with a magnetic stirrer and a dropping funnel is charged with 2,5-dichlorothiophene and cooled in an ice bath. Chlorosulfonic acid is added dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. Thionyl chloride is then added, and the mixture is heated to reflux for 1-2 hours to convert the sulfonic acid to the sulfonyl chloride.

  • Work-up and Isolation of Sulfonyl Chloride: The reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The aqueous mixture is extracted with dichloromethane. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2,5-dichlorothiophene-3-sulfonyl chloride.

  • Amidation: The crude 2,5-dichlorothiophene-3-sulfonyl chloride is dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) and cooled in an ice bath. Concentrated ammonium hydroxide is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Final Work-up and Purification: The reaction mixture is diluted with water and extracted with dichloromethane. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

NMR Spectroscopic Analysis

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

  • 5 mm NMR tubes

Sample Preparation:

  • Approximately 10-20 mg of the purified this compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (e.g., zg30)

  • Number of Scans: 16-64

  • Spectral Width: 10-15 ppm

  • Relaxation Delay: 1-2 seconds

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)

  • Number of Scans: 1024 or more, depending on sample concentration

  • Spectral Width: 200-250 ppm

  • Relaxation Delay: 2-5 seconds

  • Temperature: 298 K

Visualizations

The following diagrams illustrate the molecular structure and a logical workflow for the synthesis and analysis of this compound.

molecular_structure cluster_thiophene This compound C2 C C3 C C2->C3 Cl2 Cl C2->Cl2 C4 C C3->C4 S2 S C3->S2 C5 C C4->C5 H4 H C4->H4 S1 S C5->S1 Cl5 Cl C5->Cl5 S1->C2 O1 O S2->O1 O2 O S2->O2 N N S2->N H_N1 H N->H_N1 H_N2 H N->H_N2

Caption: Molecular structure of this compound.

synthesis_workflow start 2,5-Dichlorothiophene step1 Sulfonylation (Chlorosulfonic Acid, SOCl₂) start->step1 intermediate 2,5-Dichlorothiophene-3-sulfonyl chloride step1->intermediate step2 Amidation (Ammonium Hydroxide) intermediate->step2 product This compound step2->product analysis NMR Analysis (¹H and ¹³C) product->analysis

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2,5-Dichlorothiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation pathways of 2,5-Dichlorothiophene-3-sulfonamide. In the absence of direct experimental data for this specific molecule, this guide extrapolates from established fragmentation principles of aromatic sulfonamides, thiophene derivatives, and chlorinated compounds to construct a predictive analysis of its behavior under mass spectrometric conditions. This document is intended to serve as a foundational resource for researchers in drug discovery, synthesis, and quality control who utilize mass spectrometry for the structural elucidation and characterization of novel sulfonamide-based compounds.

Predicted Core Fragmentation Pathways

The fragmentation of this compound is expected to be governed by the lability of the sulfonamide group, the stability of the dichlorinated thiophene ring, and the influence of the electronegative chlorine atoms. The primary fragmentation events are likely to involve the loss of the sulfonyl group, cleavage of the S-N bond, and subsequent fragmentation of the heterocyclic ring.

A key fragmentation pathway observed for many aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂), a process that can be facilitated by intramolecular rearrangement.[1][2] Electron-withdrawing substituents, such as the chlorine atoms on the thiophene ring, are known to promote this SO₂ loss.[1] Furthermore, the cleavage of the sulfonamide bond is a characteristic fragmentation for this class of compounds.[3]

The fragmentation of the thiophene ring itself is another expected pathway. Thiophene and its derivatives are known to undergo well-defined fragmentation upon electron impact, often resulting in the formation of stable carbocations.[4] The presence of two chlorine atoms will significantly influence the fragmentation pattern, both by directing cleavage and by providing a characteristic isotopic signature.

Tabular Summary of Predicted Fragment Ions

The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and the proposed fragmentation mechanism. The molecular weight of the parent compound is 248.09 g/mol (for ³⁵Cl isotopes).

m/z (³⁵Cl) Proposed Fragment Neutral Loss Fragmentation Pathway
247/249/251[M-H]⁻HDeprotonation (Negative Ion Mode)
249/251/253[M+H]⁺-Protonation (Positive Ion Mode)
184/186/188[M-SO₂]⁺SO₂Loss of sulfur dioxide
169/171[C₄HCl₂S]⁺SO₂NH₂Cleavage of the C-S bond
150/152[C₄Cl₂S]⁺H, SO₂NH₂Cleavage of C-S and loss of H
115[C₄H₂S]⁺2Cl, SO₂NH₂Loss of both chlorine atoms and sulfonamide group
80[SO₂NH₂]⁺C₄HCl₂SCleavage of the C-S bond

Experimental Protocols: A General Approach

While specific protocols for this compound are not available, the following represents a standard methodology for the analysis of sulfonamide compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]

3.1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solution in the initial mobile phase composition to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Extraction (for complex matrices): For samples such as biological fluids or environmental extracts, a solid-phase extraction (SPE) cleanup is recommended.[5][6] Use a polymeric reversed-phase SPE cartridge.

    • Condition the cartridge with methanol followed by deionized water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove interferences.

    • Elute the analyte with a high percentage of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

3.2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold for a short period, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Scan Mode: Full scan (to identify the precursor ion) and product ion scan (to obtain the fragmentation pattern).

    • Collision Gas: Argon.

    • Collision Energy: Optimize by ramping the collision energy (e.g., 10-40 eV) to obtain the desired fragmentation.

    • Key Parameters: Optimize nebulizer gas flow, drying gas flow and temperature, and capillary voltage according to the instrument manufacturer's recommendations.

Visualizing the Fragmentation Pathways and Workflow

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways and a general experimental workflow for the analysis.

Fragmentation_Pathway M [M+H]⁺ m/z 249/251/253 F1 [M-SO₂]⁺ m/z 184/186/188 M->F1 -SO₂ F2 [C₄HCl₂S]⁺ m/z 169/171 M->F2 -SO₂NH₂ F3 [SO₂NH₂]⁺ m/z 80 M->F3 -C₄HCl₂S

Caption: Predicted major fragmentation pathways of protonated this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Standard/Sample P2 Solid-Phase Extraction (if necessary) P1->P2 P3 Reconstitution P2->P3 A1 LC Separation (C18 Column) P3->A1 A2 ESI Ionization (+/- modes) A1->A2 A3 Tandem MS (Product Ion Scan) A2->A3 D1 Spectrum Acquisition A3->D1 D2 Data Analysis (Fragmentation Pattern) D1->D2

Caption: General experimental workflow for the LC-MS/MS analysis of this compound.

References

An In-depth Technical Guide to the Crystal Structure and Properties of 2,5-Dichlorothiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical, structural, and biological properties of 2,5-Dichlorothiophene-3-sulfonamide. The document details its physicochemical characteristics, explores its potential crystal structure through analysis of related compounds, outlines detailed experimental protocols for its synthesis, and discusses its mechanisms of action as a potential therapeutic agent.

Physicochemical Properties

This compound is a heterocyclic aromatic compound belonging to the sulfonamide class of molecules.[1] Its structure, featuring a thiophene ring substituted with two chlorine atoms and a sulfonamide group, makes it a molecule of interest for medicinal chemistry and materials science.[1][2] The key physicochemical properties are summarized in the table below.

PropertyValueReferences
IUPAC Name This compound[1]
CAS Number 53595-68-9[2][3]
Molecular Formula C₄H₃Cl₂NO₂S₂[1][3]
Molecular Weight 232.11 g/mol [1][3]
Melting Point 131-135 °C[1][3]
Boiling Point (Predicted) 386.6 ± 52.0 °C[3]
Density (Predicted) 1.761 ± 0.06 g/cm³[3]
InChI Key BUQKISCVZMIFEF-UHFFFAOYSA-N[2]
SMILES C1=C(SC(=C1S(=O)(=O)N)Cl)Cl[1]

Crystal Structure Analysis

As of the latest available data, a specific single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible databases. However, analysis of closely related structures containing the 2,5-dichlorothiophene moiety provides valuable insights into the expected molecular geometry and intermolecular interactions.

Crystal structure analyses of similar compounds reveal that the thiophene ring generally maintains a high degree of planarity.[1] The C-S bond lengths within the thiophene ring are typically in the range of 1.73-1.75 Å, and the C-C bond lengths are approximately 1.35-1.40 Å, consistent with its aromatic character.[1] In the solid state, it is anticipated that the molecules would be linked by intermolecular hydrogen bonds involving the sulfonamide group's hydrogen atoms and oxygen atoms, a common feature for sulfonamide compounds that contributes to their relatively high melting points.[1]

To provide a quantitative example, the crystallographic data for a related compound, (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, is presented below. This illustrates the typical crystallographic parameters for a molecule containing the 2,5-dichlorothiophene unit.

Crystallographic Parameter(E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one
Chemical Formula C₁₃H₇Cl₃OS
Formula Weight 317.61
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 3.9248 (7)
b (Å) 25.531 (4)
c (Å) 12.678 (2)
β (°) 93.300 (7)
Volume (ų) 1268.0 (4)
Z 4
Reference [4]

In this related structure, molecules are linked by van der Waals forces and face-to-face π-stacking interactions between the thiophene and benzene rings.[4] A similar packing arrangement, dominated by hydrogen bonding and π-stacking, would be expected for this compound.

Experimental Protocols

3.1. Synthesis of this compound

The synthesis is typically achieved through a two-step process involving the sulfonation of 2,5-dichlorothiophene followed by amination.[2]

Step 1: Synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, place 2,5-dichlorothiophene.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add chlorosulfonic acid dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride intermediate will precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water until the filtrate is neutral. Dry the product, 2,5-dichlorothiophene-3-sulfonyl chloride, under vacuum.

Step 2: Synthesis of this compound

  • Reaction Setup: In a suitable flask, dissolve the dried 2,5-dichlorothiophene-3-sulfonyl chloride in a solvent such as acetone or tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution in an ice bath. Add concentrated aqueous ammonia dropwise with vigorous stirring. A white precipitate of the sulfonamide will form.

  • Reaction: Continue stirring at room temperature for 1-2 hours after the addition is complete.

  • Isolation: Pour the reaction mixture into water to precipitate the product fully. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold water. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Amination A 2,5-Dichlorothiophene C Reaction Mixture (0-10°C) A->C B Chlorosulfonic Acid B->C Slow Addition D Heating (50-60°C) C->D E Quenching on Ice D->E F Filtration & Drying E->F G 2,5-Dichlorothiophene-3-sulfonyl chloride F->G H Dissolve in Acetone G->H Intermediate J Reaction (0°C to RT) H->J I Aqueous Ammonia I->J Slow Addition K Precipitation in Water J->K L Filtration K->L M Recrystallization L->M N Pure this compound M->N

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Sulfonamides are a well-established class of compounds with a wide range of pharmacological activities.[5] this compound has been investigated for its potential as a carbonic anhydrase inhibitor and as an anticancer agent.

4.1. Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[6][7] Sulfonamides are classic inhibitors of CAs. The primary mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion and thereby blocking the catalytic activity.[6][8]

G cluster_0 Normal Catalytic Cycle cluster_1 Inhibition by Sulfonamide CA_Zn_OH CA Active Site [Zn²⁺-OH⁻] HCO3 HCO₃⁻ CA_Zn_OH->HCO3 Nucleophilic Attack Inhibited_Complex Inhibited Complex [Zn²⁺-NHSO₂-R] CA_Zn_OH->Inhibited_Complex Blocks Cycle CO2 CO₂ CO2->CA_Zn_OH Substrate Binding H2O H₂O HCO3->H2O Product Release CA_Zn_H2O CA Active Site [Zn²⁺-H₂O] H2O->CA_Zn_H2O Water Binding Proton H⁺ CA_Zn_H2O->Proton Proton Transfer Proton->CA_Zn_OH Regeneration Sulfonamide R-SO₂NH₂ Sulfonamide->Inhibited_Complex Binds to Zn²⁺

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

4.2. Anticancer Activity and Caspase-3 Interaction

Studies have indicated that this compound possesses anticancer properties.[1] While the exact mechanism is not fully elucidated, one potential pathway involves the modulation of apoptosis. A key executioner enzyme in apoptosis is Caspase-3.[9] Activation of Caspase-3 leads to the cleavage of numerous cellular substrates, resulting in the characteristic morphological changes of apoptotic cell death.[9][10]

Recent research has also uncovered a role for Caspase-3 in a different form of programmed cell death called pyroptosis.[11] In cells expressing the protein Gasdermin E (GSDME), activated Caspase-3 can cleave GSDME.[11][12] This cleavage releases an N-terminal fragment that forms pores in the cell membrane, leading to cell swelling and lysis, characteristic of pyroptosis.[9][11] Therefore, a compound that activates Caspase-3 could potentially induce either apoptosis or pyroptosis, depending on the GSDME expression status of the cancer cells.

G cluster_apoptosis Apoptosis Pathway cluster_pyroptosis Pyroptosis Pathway (in GSDME+ cells) compound 2,5-Dichlorothiophene- 3-sulfonamide procaspase3 Pro-caspase-3 compound->procaspase3 Induces Activation (Upstream Signaling) caspase3 Active Caspase-3 procaspase3->caspase3 parp PARP caspase3->parp Cleaves icad ICAD caspase3->icad Cleaves gsdme GSDME caspase3->gsdme Cleaves cleaved_parp Cleaved PARP parp->cleaved_parp cad Active CAD icad->cad apoptosis Apoptosis cleaved_parp->apoptosis dna_frag DNA Fragmentation cad->dna_frag dna_frag->apoptosis gsdme_n GSDME-N Fragment gsdme->gsdme_n pore Membrane Pore Formation gsdme_n->pore pyroptosis Pyroptosis pore->pyroptosis

Caption: Potential anticancer signaling pathways modulated by Caspase-3 activation.

Biological Activity Data
Anticancer Activity Reported Gastrointestinal Inhibitory Concentration (GI50) of approximately 7.2 µM[1]
Mechanism of Action Carbonic Anhydrase Inhibitor, potential Caspase-3 activator[1][2]

Conclusion

This compound is a versatile molecule with significant potential in drug development. While its definitive crystal structure remains to be elucidated, analysis of related compounds provides a solid foundation for understanding its structural characteristics. Its roles as a carbonic anhydrase inhibitor and a potential modulator of cell death pathways like apoptosis and pyroptosis highlight its promise as a scaffold for designing novel therapeutic agents. The experimental protocols provided herein offer a clear pathway for its synthesis and further investigation by the scientific community.

References

Solubility Profile of 2,5-Dichlorothiophene-3-sulfonamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,5-Dichlorothiophene-3-sulfonamide in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this compound.

Introduction

This compound is a sulfonamide derivative with a molecular formula of C₄H₃Cl₂NO₂S₂ and a molecular weight of approximately 232.11 g/mol .[1] Its structure, featuring a chlorinated thiophene ring and a sulfonamide group, imparts a balance of hydrophobic and hydrophilic properties that govern its solubility in different solvent systems.[1] Understanding the solubility of this compound is critical for a range of applications, from synthetic chemistry and purification to its potential development as a therapeutic agent, particularly in the context of its noted anticancer properties.[1]

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its structural characteristics allow for a qualitative assessment of its expected solubility in common organic solvents. The polar sulfonamide group suggests solubility in polar solvents, while the non-polar dichlorothiophene ring indicates an affinity for less polar environments.

The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are effective at solvating both the polar sulfonamide group and the aromatic thiophene ring.[1]
Alcohols Methanol, EthanolModerateThe hydroxyl group in alcohols can participate in hydrogen bonding with the sulfonamide group, facilitating dissolution.
Ketones AcetoneModerateKetones have intermediate polarity and can interact favorably with the solute.
Non-Polar Hexane, Petroleum EtherPoorThe significant polarity of the sulfonamide group limits its solubility in non-polar hydrocarbon solvents.[1]

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent. The following protocol outlines the general procedure for determining the solubility of this compound.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent of high purity

  • Analytical balance

  • Vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

  • Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent. Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in units of mg/mL or mol/L.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of sulfonamides.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent equil1 Agitate at constant temperature (24-72h) prep1->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Filter supernatant sep1->sep2 analysis1 Dilute saturated solution sep2->analysis1 analysis2 Quantify concentration (e.g., HPLC) analysis1->analysis2 solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solute_polarity Molecular Polarity solubility Solubility of This compound solute_polarity->solubility solute_hbond Hydrogen Bonding Capacity solute_hbond->solubility solute_size Molecular Size solute_size->solubility solvent_polarity Polarity solvent_polarity->solubility solvent_hbond Hydrogen Bonding solvent_hbond->solubility temp Temperature temp->solubility pressure Pressure pressure->solubility

References

An In-depth Technical Guide to 2,5-Dichlorothiophene-3-sulfonamide: Physical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2,5-Dichlorothiophene-3-sulfonamide (CAS No. 53595-68-9). This molecule is of growing interest in medicinal chemistry, particularly in the development of novel therapeutic agents.

Core Physicochemical Data

This compound is a crystalline solid with the molecular formula C₄H₃Cl₂NO₂S₂.[1] Its key physical properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Weight 232.11 g/mol [1][2]
Melting Point 131-135 °C[1][2]
Boiling Point 386.6 ± 52.0 °C (Predicted)[1]
Appearance Crystalline solid
CAS Number 53595-68-9[2]

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a rate of 10-15 °C per minute initially.

  • Observation: As the temperature approaches the expected melting point of 131 °C, the heating rate is reduced to 1-2 °C per minute to allow for accurate observation.

  • Data Recording: The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Boiling Point (Predicted)

The boiling point of this compound is predicted to be high, suggesting that decomposition may occur at atmospheric pressure. Therefore, experimental determination would likely require vacuum distillation. A common method for determining the boiling point of a small quantity of a high-boiling organic compound is the Thiele tube method under reduced pressure.

Protocol (Conceptual for Reduced Pressure):

  • Sample Preparation: A small amount of the compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling heating oil. The Thiele tube is connected to a vacuum source with a manometer to measure the pressure.

  • Heating: The Thiele tube is gently heated. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

  • Observation: The heating is continued until a steady stream of bubbles is observed. The heat source is then removed, and the apparatus is allowed to cool slowly.

  • Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at the measured pressure. This value can then be extrapolated to atmospheric pressure using a nomograph if the compound is stable enough.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from 2,5-dichlorothiophene.[1][3]

Step 1: Sulfonylation of 2,5-Dichlorothiophene

2,5-Dichlorothiophene is reacted with chlorosulfonic acid to yield 2,5-dichlorothiophene-3-sulfonyl chloride. This is an electrophilic aromatic substitution reaction.

Step 2: Amination of 2,5-Dichlorothiophene-3-sulfonyl chloride

The resulting sulfonyl chloride is then treated with ammonia to form the final product, this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reagents1 Reagents for Step 1 cluster_intermediate Intermediate cluster_reagents2 Reagents for Step 2 cluster_product Final Product A 2,5-Dichlorothiophene C 2,5-Dichlorothiophene-3-sulfonyl chloride A->C Sulfonylation B Chlorosulfonic Acid (ClSO3H) E This compound C->E Amination D Ammonia (NH3)

A simplified workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of this compound as an anticancer agent.[3][4] Its mechanism of action is believed to be multifactorial, potentially involving the inhibition of carbonic anhydrase and the induction of apoptosis through the caspase-3 pathway.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are enzymes that play a crucial role in pH regulation.[5] Tumor cells often overexpress certain CA isoforms, such as CAIX, to maintain a favorable pH for growth and proliferation in the acidic tumor microenvironment.[6] Sulfonamides are a well-known class of CA inhibitors.[5] By inhibiting CAIX, this compound may disrupt pH homeostasis in cancer cells, leading to cellular stress and death.[6]

Carbonic_Anhydrase_Inhibition cluster_cell Tumor Cell CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Catalyzed by HCO3 HCO3- + H+ H2CO3->HCO3 CAIX Carbonic Anhydrase IX (CAIX) pH_decrease Intracellular pH Decrease HCO3->pH_decrease Leads to Inhibitor This compound Inhibitor->CAIX Inhibits Apoptosis Apoptosis pH_decrease->Apoptosis

Proposed mechanism of carbonic anhydrase inhibition leading to apoptosis.
Caspase-3 Mediated Apoptosis

Caspase-3 is a key executioner caspase in the apoptotic pathway.[7] Its activation triggers a cascade of events leading to programmed cell death. Some anticancer agents exert their effects by inducing apoptosis through the activation of caspases. Molecular docking studies suggest that this compound may interact with and potentially activate the caspase-3 signaling pathway, leading to apoptosis in cancer cells.[4]

Caspase3_Apoptosis_Pathway cluster_pathway Apoptotic Signaling Stimulus Anticancer Agent (e.g., this compound) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Stimulus->Initiator_Caspases Activates Procaspase3 Procaspase-3 (Inactive) Initiator_Caspases->Procaspase3 Cleaves Caspase3 Caspase-3 (Active) Substrates Cellular Substrates (e.g., PARP, Lamin) Caspase3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis Leads to

Simplified overview of the Caspase-3 mediated apoptosis pathway.

This technical guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Spectroscopic Data Interpretation of 2,5-Dichlorothiophene-3-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic data for 2,5-dichlorothiophene-3-sulfonamide, a heterocyclic aromatic compound with potential applications in medicinal chemistry.[1][2] The interpretation of its spectral data is crucial for confirming its molecular structure and purity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Properties

This compound is characterized by a thiophene ring substituted with two chlorine atoms at the 2 and 5 positions and a sulfonamide group at the 3 position.[1][2]

  • Molecular Formula: C₄H₃Cl₂NO₂S₂[1]

  • Molecular Weight: 232.11 g/mol [1][3]

  • Melting Point: 131-135 °C

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3Singlet1HThiophene ring proton (H-4)
~5.0 - 7.0Broad Singlet2HSulfonamide protons (-SO₂NH₂)

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
130-140Carbon bearing the sulfonamide group (C-3)
125-135CH carbon (C-4)
120-130Chlorinated carbons (C-2, C-5)

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.[1]

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, two bandsN-H stretching vibrations (asymmetric and symmetric) of the primary sulfonamide
1344–1317StrongAsymmetric SO₂ stretching
1187–1147StrongSymmetric SO₂ stretching
924–906MediumS-N stretching
~1600-1400Medium-WeakC=C stretching vibrations in the aromatic ring

Note: The IR data is based on typical ranges for sulfonamides and thiophene derivatives.[1][4][5]

Table 4: Mass Spectrometry (MS) Data

m/z ValueRelative IntensityAssignment
232100%[M+H]⁺ (Molecular ion with ³⁵Cl)
234~65%[M+2]⁺ (Isotopic peak for one ³⁷Cl)
236~10%[M+4]⁺ (Isotopic peak for two ³⁷Cl)
21620-30%[M-NH₂]⁺
16830-40%[M-SO₂]⁺

Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak.[1][6][7][8]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A few milligrams of this compound are dissolved in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[9] The solution is then filtered through a small cotton plug in a Pasteur pipette directly into a clean NMR tube to a depth of about 4 cm.[9]

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance DPX-400. For ¹H NMR, the internal standard is typically tetramethylsilane (TMS) at δ 0.00 ppm. For ¹³C NMR, the solvent peak is often used as a reference (e.g., CDCl₃ at δ 77.2 ppm).[10] Standard pulse sequences are used for data acquisition.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[11] The mixture is then compressed under high pressure in a die to form a transparent pellet.[11]

  • Sample Preparation (Thin Solid Film Method): The solid sample is dissolved in a volatile solvent like methylene chloride.[12] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[12][13]

  • Data Acquisition: The prepared sample (pellet or film) is placed in the sample holder of an FTIR spectrometer.[12] The spectrum is recorded over a typical range of 4000-400 cm⁻¹.[5]

3. Mass Spectrometry (MS)

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[14]

  • Data Acquisition: The analysis is typically performed using a mass spectrometer with an electrospray ionization (ESI) source for soft ionization to observe the molecular ion, or an electron ionization (EI) source to observe fragmentation patterns.[14] The sample solution is introduced into the ion source, and the resulting ions are analyzed by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.[14] The mass spectrum is recorded over a suitable m/z range (e.g., 40-500).[14]

Workflow for Spectroscopic Data Interpretation

The following diagram illustrates the logical workflow from sample preparation to the final elucidation of the chemical structure using various spectroscopic techniques.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Analysis cluster_interp Structure Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Data_NMR 1H & 13C Spectra: Chemical Shift, Integration, Multiplicity Acq_NMR->Data_NMR Data_IR IR Spectrum: Functional Group Identification Acq_IR->Data_IR Data_MS Mass Spectrum: Molecular Weight & Fragmentation Acq_MS->Data_MS Interpretation Combined Spectroscopic Data Interpretation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation Structure Final Structure Confirmation Interpretation->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Methodological & Application

Application Notes and Protocols: 2,5-Dichlorothiophene-3-sulfonamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,5-Dichlorothiophene-3-sulfonamide, a key building block in the development of novel organic compounds, particularly in the pharmaceutical industry. The unique structural features of this compound, including a reactive sulfonamide group and a dichlorinated thiophene ring, offer multiple avenues for chemical modification, making it a valuable scaffold for creating diverse molecular architectures with potential biological activity.

Introduction

This compound is a halogenated heterocyclic compound that has garnered significant interest as a versatile intermediate in organic synthesis. Its molecular structure provides a unique combination of reactive sites, enabling a wide range of chemical transformations. The sulfonamide moiety can be readily N-functionalized, while the chlorine atoms on the thiophene ring can participate in various coupling and substitution reactions. This dual reactivity makes it an ideal starting material for the synthesis of complex molecules, including pharmaceutically active compounds such as the non-steroidal anti-inflammatory drug (NSAID) Lornoxicam.

Key Synthetic Applications

The primary application of this compound lies in its use as a precursor to a variety of N-substituted sulfonamides and other functionalized thiophene derivatives. The following sections detail some of the key synthetic transformations.

Synthesis of N-Substituted 2,5-Dichlorothiophene-3-sulfonamides

The reaction of the precursor, 2,5-dichlorothiophene-3-sulfonyl chloride, with various primary and secondary amines is a fundamental transformation that allows for the introduction of a wide range of substituents at the nitrogen atom of the sulfonamide group. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

General Reaction Scheme:

G start 2,5-Dichlorothiophene-3-sulfonyl chloride product N-substituted-2,5-Dichlorothiophene-3-sulfonamide start->product amine R1R2NH amine->product hcl + HCl base Base base->product Lornoxicam_Synthesis A 2,5-Dichlorothiophene B 2,5-Dichlorothiophene-3-sulfonyl chloride A->B ClSO3H-SOCl2 C 2,5-Dichloro-N-methyl-3-thiophenesulfonamide B->C Methylamine / CHCl3 D 5-Chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylic acid C->D 1. Butyllithium 2. CO2 E Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate D->E PCl5 / Methanol F Methyl 5-chloro-3-[N-(methoxycarbonylmethyl)-N-methylsulfamoyl]thiophene-2-carboxylate E->F Methyl iodoacetate / NaH / DMF G 6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide F->G Sodium methoxide / Methanol H Lornoxicam G->H 2-Aminopyridine / Xylene (reflux) experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve amine and base in anhydrous solvent B Cool solution in ice bath A->B D Add sulfonyl chloride solution dropwise to amine solution B->D C Prepare solution of sulfonyl chloride C->D E Stir at room temperature (2-24h) D->E F Monitor by TLC E->F G Dilute and wash with 1M HCl, H2O, NaHCO3, brine F->G Reaction complete H Dry organic layer G->H I Concentrate under reduced pressure H->I J Column chromatography or Recrystallization I->J K Characterize pure product J->K

Synthetic Routes to 2,5-Dichlorothiophene-3-sulfonamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,5-dichlorothiophene-3-sulfonamide and its derivatives. These compounds are of significant interest in medicinal chemistry, particularly as scaffolds for the development of novel therapeutic agents, including carbonic anhydrase inhibitors and anticancer drugs. The primary synthetic strategy involves a two-step process: the chlorosulfonation of 2,5-dichlorothiophene to form the key intermediate, 2,5-dichlorothiophene-3-sulfonyl chloride, followed by amination to yield the parent sulfonamide or its N-substituted derivatives. This guide presents detailed methodologies, tabulated quantitative data for key reaction steps, and visual representations of the synthetic workflow and a relevant biological signaling pathway.

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1] Its bioisosteric relationship with the benzene ring allows for favorable interactions with biological targets while often improving pharmacokinetic properties.[1] When functionalized with a sulfonamide group, the resulting thiophene sulfonamides have demonstrated a wide range of biological activities.[1][2] Specifically, the this compound core has emerged as a valuable pharmacophore for the design of potent enzyme inhibitors and anticancer agents.[3][4]

The synthesis of these compounds is primarily achieved through the electrophilic substitution of 2,5-dichlorothiophene. The key intermediate, 2,5-dichlorothiophene-3-sulfonyl chloride, is a versatile precursor for a library of sulfonamide derivatives. This document outlines the optimized procedures for the preparation of this intermediate and its subsequent conversion to the parent this compound and its N-substituted analogs.

Synthetic Workflow

The overall synthetic strategy is a two-step process. The first step is the chlorosulfonation of the starting material, 2,5-dichlorothiophene. The resulting sulfonyl chloride is then reacted with an amine source in the second step to generate the final sulfonamide product.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A 2,5-Dichlorothiophene C 2,5-Dichlorothiophene-3-sulfonyl chloride A->C Electrophilic Substitution B Chlorosulfonic Acid B->C E This compound or N-substituted derivative C->E Nucleophilic Acyl Substitution D Amine Source (e.g., NH4OH, R-NH2) D->E

A high-level overview of the synthetic workflow.

Data Presentation

The following tables summarize the key reactants, reaction conditions, and expected outcomes for the synthesis of this compound and a representative N-substituted derivative.

Table 1: Synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride

Reactant 1Reactant 2SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2,5-DichlorothiopheneChlorosulfonic acidNone0 to rt2~90

Table 2: Synthesis of this compound

Reactant 1Reactant 2SolventTemperature (°C)Reaction Time (h)Yield (%)Melting Point (°C)Reference
2,5-Dichlorothiophene-3-sulfonyl chlorideAmmonium hydroxide (25%)Dichloromethane0 to rt3>85131-135[5]

Table 3: Synthesis of N-substituted this compound Derivatives (General)

Reactant 1Reactant 2 (Amine)SolventBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
2,5-Dichlorothiophene-3-sulfonyl chloridePrimary/Secondary AmineDichloromethane or THFPyridine or Triethylamine0 to rt2-6Variable

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride

Materials:

  • 2,5-Dichlorothiophene

  • Chlorosulfonic acid

  • Ice

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask (250 mL) with a magnetic stirrer and a dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2,5-dichlorothiophene.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2,5-dichlorothiophene-3-sulfonyl chloride as a solid.

Protocol 2: Synthesis of this compound

Materials:

  • 2,5-Dichlorothiophene-3-sulfonyl chloride

  • Ammonium hydroxide solution (25-30%)

  • Dichloromethane (DCM)

  • Deionized water

  • 1 M Hydrochloric acid

  • Buchner funnel and filter paper

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 2,5-dichlorothiophene-3-sulfonyl chloride in dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add an excess of cold ammonium hydroxide solution dropwise with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • Separate the organic layer and wash it with deionized water and then with 1 M hydrochloric acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.[5]

Protocol 3: General Procedure for the Synthesis of N-substituted this compound Derivatives

Materials:

  • 2,5-Dichlorothiophene-3-sulfonyl chloride

  • A primary or secondary amine of choice

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Pyridine or triethylamine

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer and a nitrogen inlet

  • Ice bath

Procedure:

  • To a solution of the desired primary or secondary amine (1.1 equivalents) and pyridine or triethylamine (1.2 equivalents) in anhydrous DCM or THF at 0°C under a nitrogen atmosphere, add a solution of 2,5-dichlorothiophene-3-sulfonyl chloride (1.0 equivalent) in the same solvent dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted this compound derivative.

Application in Drug Discovery: Carbonic Anhydrase Inhibition

Many this compound derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[6][7] The sulfonamide moiety is crucial for the inhibitory activity, as it coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and rendering the enzyme inactive.[8]

G cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition by Sulfonamide Derivative A E-Zn2+-OH- + CO2 B E-Zn2+-HCO3- A->B Nucleophilic Attack E E-Zn2+-NHSO2-R A->E Inhibition C E-Zn2+-H2O + HCO3- B->C Displacement D 2,5-Dichlorothiophene-3- sulfonamide Derivative (R-SO2NH2) D->E

Mechanism of carbonic anhydrase inhibition.

Conclusion

The synthetic routes described in this document provide a reliable and versatile platform for the generation of a diverse library of this compound derivatives. The straightforward two-step synthesis allows for the facile introduction of various substituents on the sulfonamide nitrogen, enabling the exploration of structure-activity relationships for different biological targets. The provided protocols are intended to serve as a practical guide for researchers in academic and industrial settings engaged in the discovery and development of novel therapeutic agents based on this promising chemical scaffold.

References

Applications of 2,5-Dichlorothiophene-3-sulfonamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorothiophene-3-sulfonamide is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry. Its unique chemical structure, featuring a thiophene ring substituted with two chlorine atoms and a sulfonamide group, serves as a valuable scaffold for the design and synthesis of various biologically active molecules.[1][2] The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[3][4] The thiophene ring, a bioisostere of the benzene ring, is also a common moiety in many FDA-approved drugs.[2] This document provides detailed application notes and experimental protocols related to the use of this compound in medicinal chemistry.

Application Notes

Anticancer Activity

This compound has demonstrated notable in vitro anticancer properties.[1][2] Studies have revealed its cytotoxic effects against various human cancer cell lines, positioning it as a promising lead compound for the development of novel anticancer agents.[2] The mechanism of its anticancer action is thought to involve the induction of apoptosis, potentially through interaction with key proteins in the apoptotic pathway, such as Caspase-3.[1]

Data Presentation: Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer7.2 ± 1.12[2]
MDA-MB-231Breast Cancer4.62 ± 0.13[2]
MCF-7Breast Cancer7.13 ± 0.13[2]
Carbonic Anhydrase Inhibition

The sulfonamide moiety in this compound makes it a potential inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[2][3] CAs are established drug targets for the treatment of glaucoma, epilepsy, and certain types of cancer.[4] Thiophene-based sulfonamides have been investigated as potent inhibitors of human carbonic anhydrase I and II isoenzymes.[5] While specific inhibition data for the parent compound is not extensively detailed in the provided results, its derivatives are actively studied for this purpose.

Key Intermediate in Drug Synthesis

This compound serves as a crucial starting material and intermediate in the synthesis of more complex pharmaceutical compounds.[1] A prominent example is its role in the synthesis of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class used for treating pain and inflammation.[6] The synthesis of Lornoxicam involves the chemical modification of this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 2,5-dichlorothiophene.

Materials:

  • 2,5-Dichlorothiophene

  • Chlorosulfonic acid

  • Ammonium chloride

  • Appropriate solvents (e.g., chloroform)

  • Ice

  • Standard laboratory glassware and equipment

Procedure:

  • In a reaction vessel, carefully add 2,5-dichlorothiophene to an excess of chlorosulfonic acid at a controlled low temperature (e.g., 0-5 °C) with constant stirring. This reaction forms the intermediate 2,5-dichlorothiophene-3-sulfonyl chloride.[1][2]

  • After the initial reaction is complete, the reaction mixture is cautiously poured onto crushed ice to quench the excess chlorosulfonic acid.

  • The sulfonyl chloride intermediate is then extracted with a suitable organic solvent, such as chloroform.

  • The organic layer is separated, washed, and dried.

  • The 2,5-dichlorothiophene-3-sulfonyl chloride is then reacted with aqueous ammonia or ammonium chloride to yield this compound.[1][2]

  • The final product can be purified by recrystallization from an appropriate solvent.

G start 2,5-Dichlorothiophene intermediate 2,5-Dichlorothiophene-3-sulfonyl chloride start->intermediate Chlorosulfonic Acid end This compound intermediate->end Ammonia / Ammonium Chloride

Synthetic pathway of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic activity of this compound against a cancer cell line like HeLa.[7][8]

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[8] Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting cell viability against the compound concentration.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_plate Measure Absorbance formazan_solubilization->read_plate data_analysis Calculate Cell Viability & IC50 read_plate->data_analysis G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 Activation caspase3 Caspase-3 caspase8->caspase3 Activation mitochondria Mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis compound 2,5-Dichlorothiophene- 3-sulfonamide compound->mitochondria Potential Induction

References

Application Notes and Protocols for the Use of 2,5-Dichlorothiophene-3-sulfonamide in Anticancer Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols concerning 2,5-Dichlorothiophene-3-sulfonamide, a key heterocyclic compound in the development of novel anticancer agents. The notes cover its direct cytotoxic effects and its role as a scaffold for targeted enzyme inhibitors. The protocols offer step-by-step guidance for its synthesis and biological evaluation.

Application Note 1: Direct Cytotoxic Activity of this compound

This compound has demonstrated notable potential as a direct-acting anticancer agent.[1][2] Its unique structure, featuring a thiophene ring with chlorine substitutions, is believed to enhance its potency against certain cancer cell lines.[1]

Mechanism of Action

The anticancer effects of this compound are multifaceted. Computational and in-vitro studies suggest that its mechanism involves interaction with critical biomolecules to induce cell death. Molecular docking studies indicate that the compound can bind to DNA, with a preference for the minor groove, a mechanism crucial to the function of many essential anticancer drugs.[2] Furthermore, the compound is hypothesized to interact with key proteins in the apoptosis pathway, such as Caspase-3, by forming hydrogen bonds and hydrophobic interactions with key residues.[1][3] This interaction can trigger the apoptotic cascade, leading to programmed cell death in cancer cells.

G cluster_cell compound 2,5-Dichlorothiophene -3-sulfonamide cell Cancer Cell compound->cell dna DNA Binding (Minor Groove) cell->dna caspase3 Caspase-3 Interaction cell->caspase3 apoptosis Apoptosis Induction dna->apoptosis caspase3->apoptosis G cluster_0 Tumor Microenvironment hypoxia Hypoxia hif1a HIF-1α Upregulation hypoxia->hif1a ca9 CA IX / XII Expression hif1a->ca9 acid Extracellular Acidification (pHe ↓) ca9->acid survival Tumor Proliferation, Invasion, Metastasis acid->survival inhibitor Thiophene-based Sulfonamide Inhibitor inhibitor->ca9 Inhibition G start 2,5-Dichlorothiophene step1 Step 1: Chlorosulfonation (Chlorosulfonic Acid, 0-5°C) start->step1 intermediate 2,5-Dichlorothiophene -3-sulfonyl chloride step1->intermediate step2 Step 2: Ammonolysis (Conc. NH4OH, 0°C to RT) intermediate->step2 product 2,5-Dichlorothiophene -3-sulfonamide step2->product purify Purification (Recrystallization) product->purify final_product Final Product purify->final_product G seed 1. Seed Cells in 96-well plate incubate1 2. Incubate (24 hours) seed->incubate1 treat 3. Add Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate (48-72 hours) treat->incubate2 mtt 5. Add MTT Reagent incubate2->mtt incubate3 6. Incubate (3-4 hours) mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC50/GI50) read->analyze

References

Application Notes and Protocols: 2,5-Dichlorothiophene-3-sulfonamide in Antituberculosis Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2,5-Dichlorothiophene-3-sulfonamide as a lead compound in the development of novel antituberculosis drugs. The primary mechanism of action for sulfonamides against Mycobacterium tuberculosis (Mtb) involves the inhibition of β-carbonic anhydrases, which are crucial for the pathogen's survival. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established signaling pathways for this class of compounds and provides detailed protocols for its synthesis and evaluation.

Mechanism of Action: Inhibition of β-Carbonic Anhydrase

Mycobacterium tuberculosis expresses three β-carbonic anhydrases (MtCA 1, MtCA 2, and MtCA 3) that are essential for its physiological processes, including pH regulation and carbon dioxide metabolism. Sulfonamides, including thiophene-based derivatives, act as inhibitors of these enzymes. The sulfonamide group coordinates with the zinc ion in the active site of the carbonic anhydrase, preventing the hydration of carbon dioxide to bicarbonate. This disruption of cellular processes can inhibit the growth of the mycobacterium.

G cluster_Mtb Mycobacterium tuberculosis Cell cluster_outcome Cellular Effects CO2_H2O CO₂ + H₂O MtCA β-Carbonic Anhydrase (MtCA 1, 2, 3) CO2_H2O->MtCA Substrates HCO3_H HCO₃⁻ + H⁺ Disruption Disruption of pH and CO₂ balance HCO3_H->Disruption MtCA->HCO3_H Catalysis Inhibitor This compound Inhibitor->MtCA Inhibition Inhibition Growth_Inhibition Inhibition of Mtb Growth Disruption->Growth_Inhibition G Thiophene 2,5-Dichlorothiophene SulfonylChloride 2,5-Dichlorothiophene-3-sulfonyl chloride Thiophene->SulfonylChloride Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid (ClSO₃H) FinalProduct This compound SulfonylChloride->FinalProduct Amination Ammonia Ammonia (aq.) G start Start prep_compound Prepare Serial Dilutions of Compound start->prep_compound prep_inoculum Prepare Standardized Mtb Inoculum start->prep_inoculum inoculate Inoculate Microplate Wells prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C inoculate->incubate assess Assess Growth (e.g., Resazurin Assay) incubate->assess determine_mic Determine MIC assess->determine_mic end End determine_mic->end

Application Notes and Protocols for Functionalization Reactions of 2,5-Dichlorothiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the functionalization of the thiophene ring in 2,5-Dichlorothiophene-3-sulfonamide. This versatile building block is of significant interest in medicinal chemistry and materials science. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination, as well as strategies for C-H functionalization, enabling the synthesis of a diverse range of novel derivatives.

Introduction

This compound is a key synthetic intermediate possessing multiple reactive sites that allow for selective chemical modifications. The two chlorine atoms at the C2 and C5 positions of the thiophene ring are susceptible to substitution via cross-coupling reactions, while the C4-H bond presents an opportunity for direct functionalization. The sulfonamide moiety can act as a directing group, influencing the regioselectivity of these transformations. This document outlines key synthetic strategies to exploit these reactive sites for the development of new chemical entities.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, these reactions primarily target the substitution of the chlorine atoms. Due to the higher reactivity of the chlorine atom at the C2 position, regioselective functionalization is often achievable under carefully controlled conditions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the thiophene ring and a variety of aryl or heteroaryl groups using boronic acids or their esters as coupling partners.

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane1101692
33-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF901078
44-Pyridylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃Acetonitrile/H₂O801875

Note: The data presented are representative and based on typical conditions for Suzuki-Miyaura couplings of chloro-heterocycles. Actual yields may vary depending on the specific substrate and reaction conditions.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under the inert atmosphere, add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 5-chloro-2-phenylthiophene-3-sulfonamide.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Pd Catalyst & Ligand reagents->catalyst inert Establish Inert Atmosphere catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir solvent->heat workup Aqueous Work-up heat->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Suzuki-Miyaura Coupling Experimental Workflow
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines to the thiophene ring.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001888
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane1102475
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄t-BuOH901682
4PiperidinePd(OAc)₂ (2)JohnPhos (4)LHMDSTHF802079

Note: The data presented are representative and based on typical conditions for Buchwald-Hartwig aminations of chloro-heterocycles. Actual yields may vary depending on the specific amine and reaction conditions.

  • Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add the palladium precatalyst, for example, Pd₂(dba)₃ (0.02 mmol, 2 mol%), and the ligand, for example, Xantphos (0.04 mmol, 4 mol%).

  • Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.), this compound (1.0 mmol, 1.0 equiv.), and morpholine (1.1 mmol, 1.1 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL).

  • Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for the specified time.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-chloro-2-(morpholino)thiophene-3-sulfonamide.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)Ln OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx HNR'R'' AmineComplex [Ar-Pd(II)(NHR'R'')]Ln LigandEx->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmidoComplex Ar-Pd(II)(NR'R'')Ln Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Buchwald-Hartwig Amination Catalytic Cycle

C-H Functionalization

Direct C-H functionalization offers an atom-economical approach to introduce new substituents onto the thiophene ring. The sulfonamide group at the C3 position can act as a directing group, potentially facilitating the selective functionalization of the C4-H bond.

While specific protocols for the C4-H functionalization of this compound are not widely reported, a general strategy can be proposed based on sulfonamide-directed C-H activation. This typically involves a palladium catalyst and a suitable oxidant.

EntryArylating AgentCatalyst (mol%)Ligand (mol%)Additive/OxidantSolventTemp. (°C)Time (h)
1Phenyl IodidePd(OAc)₂ (5)Ac-Gly-OH (20)Ag₂CO₃Toluene12024
24-BromotoluenePd(TFA)₂ (10)-Cu(OAc)₂DCE13036
3BenzenePd(OAc)₂ (5)-K₂S₂O₈TFA10020

Note: These conditions are hypothetical and based on general procedures for sulfonamide-directed C-H arylation. Experimental validation and optimization are required.

  • Reaction Setup: To a pressure tube, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (e.g., phenyl iodide, 2.0 mmol, 2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%), and the oxidant (e.g., Ag₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add the appropriate solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the tube and place it in a preheated oil bath at the specified temperature (e.g., 120 °C). Stir the reaction mixture for the required duration.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired C4-arylated product.

CH_Functionalization_Pathway start This compound directing_group Sulfonamide as Directing Group start->directing_group ch_activation C4-H Bond Activation directing_group->ch_activation catalyst Pd Catalyst + Oxidant ch_activation->catalyst coupling Coupling with Arylating Agent catalyst->coupling product C4-Functionalized Product coupling->product

Logical Pathway for C-H Functionalization

Conclusion

The functionalization of this compound offers a rich platform for the synthesis of novel and diverse chemical structures. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable methods for the substitution of the chloro groups, with potential for regiocontrol. Furthermore, the prospect of direct C-H functionalization at the C4 position opens up additional avenues for molecular diversification. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the synthesis and development of new thiophene-based compounds for pharmaceutical and material science applications. It is recommended that the provided protocols be used as a starting point, with optimization of reaction conditions likely necessary for specific substrates and desired outcomes.

Application Notes and Protocols for N-alkylation and N-arylation of 2,5-Dichlorothiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation and N-arylation of 2,5-dichlorothiophene-3-sulfonamide, a versatile scaffold for the development of novel therapeutic agents and functional materials. The substitution on the sulfonamide nitrogen allows for the modulation of physicochemical properties and biological activity, making this a key transformation in medicinal chemistry.

Introduction

This compound is a key building block in organic synthesis. The thiophene ring is a bioisosteric replacement for a benzene ring in many drug candidates, and the sulfonamide group is a well-established pharmacophore with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] N-alkylation and N-arylation of the sulfonamide moiety provide a straightforward strategy to generate diverse libraries of compounds for drug discovery and materials science applications. These modifications can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile.

N-Alkylation of this compound

N-alkylation of this compound can be achieved by deprotonation of the sulfonamide nitrogen with a suitable base, followed by reaction with an alkyl halide. Another approach involves the use of a Lewis acid catalyst to facilitate the reaction.

General Reaction Scheme for N-Alkylation

cluster_0 Reactants cluster_1 Product This compound Product This compound->Product Base or Lewis Acid Alkylating_Agent R-X (Alkyl Halide) Alkylating_Agent->Product

Caption: General workflow for N-alkylation.

Experimental Protocol 1: Base-Mediated N-Alkylation

This protocol is adapted from a procedure for the N-alkylation of a similar thiophene sulfonamide derivative.[3]

Materials:

  • This compound

  • Alkyl bromide (e.g., bromoethane, 1-bromopropane)

  • Lithium hydride (LiH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • To this solution, carefully add lithium hydride (1.0 - 1.2 eq.) in portions at room temperature.

  • Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation.

  • Slowly add the alkyl bromide (1.0 - 1.2 eq.) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 3-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Base-Mediated N-Alkylation of a Similar Thiophene Sulfonamide[3]
Alkyl BromideProductYield (%)
Bromoethane5-Bromo-N-ethylthiophene-2-sulfonamide72
1-Bromopropane5-Bromo-N-propylthiophene-2-sulfonamide78
Isopropyl bromide5-Bromo-N-isopropylthiophene-2-sulfonamide62

Note: Yields are for a similar substrate and may vary for this compound.

Experimental Protocol 2: Lewis Acid-Catalyzed N-Alkylation

This protocol is based on a general method for the N-alkylation of sulfonamides.[4]

Materials:

  • This compound

  • Alkyl halide (e.g., 1,2-dibromo-2-phenylethane)

  • Lewis acid (e.g., FeCl₃ or ZnCl₂)

  • 1,2-Dichloroethane

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (1.0 eq.) in 1,2-dichloroethane, add the alkyl halide (1.0 - 1.2 eq.).

  • Add a catalytic amount of the Lewis acid (e.g., 0.1 eq. of FeCl₃ or ZnCl₂).

  • Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

N-Arylation of this compound

N-arylation of this compound can be accomplished using modern cross-coupling reactions, such as the copper-catalyzed Ullmann condensation or the palladium-catalyzed Buchwald-Hartwig amination.

General Reaction Scheme for N-Arylation

cluster_0 Reactants cluster_1 Product Sulfonamide This compound Product N-Aryl-2,5-dichlorothiophene-3-sulfonamide Sulfonamide->Product Catalyst (Cu or Pd) Base, Ligand Aryl_Partner Ar-X or Ar-B(OH)2 (Aryl Halide or Boronic Acid) Aryl_Partner->Product

Caption: General workflow for N-arylation.

Experimental Protocol 3: Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)

This protocol is based on general procedures for the copper-catalyzed N-arylation of sulfonamides.[5][6]

Materials:

  • This compound

  • Aryl bromide or aryl iodide

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the aryl halide (1.2 eq.), copper(I) iodide (0.1 - 0.2 eq.), and the base (2.0 eq.).

  • Add anhydrous DMF or DMSO via syringe.

  • Heat the reaction mixture to 100-135 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-48 hours for completion.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Copper-Catalyzed N-Arylation of Sulfonamides[6]
SulfonamideAryl BromideBaseSolventTemp (°C)Yield (%)
Methanesulfonamide4-BromotolueneCs₂CO₃DMF13575
Benzenesulfonamide4-BromoanisoleK₂CO₃DMSO11088
p-Toluenesulfonamide1-Bromo-4-nitrobenzeneCs₂CO₃DMF13592

Note: These are examples with different sulfonamides and aryl bromides; conditions and yields will need optimization for this compound.

Experimental Protocol 4: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is based on general procedures for the Buchwald-Hartwig amination of sulfonamides.

Materials:

  • This compound

  • Aryl halide (bromide, chloride, or iodide) or aryl triflate

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the aryl halide or triflate (1.1 eq.), the palladium catalyst (0.01 - 0.05 eq.), and the phosphine ligand (0.02 - 0.10 eq.).

  • Add the base (1.5 - 2.0 eq.).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)Ln OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Complex1 Ar-Pd(II)(X)Ln OxAdd->Complex1 AmineCoord Amine Coordination Complex1->AmineCoord R'R''NH Complex2 [Ar-Pd(II)(NHR'R'')Ln]+X- AmineCoord->Complex2 Deprotonation Deprotonation (Base) Complex2->Deprotonation Complex3 Ar-Pd(II)(NR'R'')Ln Deprotonation->Complex3 RedElim Reductive Elimination Complex3->RedElim RedElim->Pd(0)L2 Ar-NR'R''

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Applications and Significance

N-substituted 2,5-dichlorothiophene-3-sulfonamides are valuable scaffolds in drug discovery. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, interacting with biological targets. The N-substituent provides a handle for fine-tuning the steric and electronic properties of the molecule, which can lead to improved potency, selectivity, and pharmacokinetic properties. Thiophene-based sulfonamides have shown a wide range of biological activities, including as carbonic anhydrase inhibitors, anticancer agents, and antibacterial agents.[2] Therefore, the N-alkylation and N-arylation of this compound are important reactions for generating novel compounds with potential therapeutic applications.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 2,5-Dichlorothiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing 2,5-Dichlorothiophene-3-sulfonamide in various palladium-catalyzed cross-coupling reactions. This versatile building block is a key intermediate for the synthesis of novel sulfonamide-containing thiophene derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for analogous substrates and serve as a robust starting point for reaction optimization.

Introduction to Cross-Coupling with this compound

This compound possesses two reactive C-Cl bonds, offering opportunities for selective mono- or di-functionalization through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the sulfonamide group can influence the reactivity of the C-Cl bonds, making the choice of catalyst, ligand, and reaction conditions crucial for achieving desired outcomes. This document details protocols for Suzuki-Miyaura, Stille, and Sonogashira couplings, enabling the formation of C-C bonds and the introduction of diverse molecular fragments.

Suzuki-Miyaura Coupling: Synthesis of Arylated Thiophene Sulfonamides

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] While specific examples with this compound are not prevalent in the literature, a convenient approach for the synthesis of analogous 5-arylthiophene-2-sulfonamide derivatives has been reported via the Suzuki cross-coupling of 5-bromothiophene-2-sulfonamide with various aryl boronic acids.[3] This methodology can be adapted for this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
EntryAryl Boronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃1,4-Dioxane1001092
33-Pyridinylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄THF/H₂O801678

Note: The data in this table is hypothetical and representative of typical Suzuki-Miyaura couplings. Optimization for specific substrates is recommended.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired aryl boronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst and, if required, the ligand to the flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system.

  • Reaction Execution: Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Aryl Boronic Acid, Base B Add Pd Catalyst and Ligand A->B In Schlenk flask C Add Degassed Solvent B->C Under inert gas D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E Periodically F Cool and Perform Aqueous Work-up E->F Upon completion G Dry and Concentrate F->G H Purify by Column Chromatography G->H

Caption: Workflow for Suzuki-Miyaura Coupling.

Stille Coupling: Introducing Diverse Organic Moieties

The Stille reaction is a versatile C-C bond-forming reaction that couples an organohalide with an organostannane, catalyzed by a palladium complex.[4] This method is known for its tolerance of a wide range of functional groups.[5]

Table 2: Representative Conditions for Stille Coupling of this compound
EntryOrganostannanePd Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene1101888
2Tributyl(vinyl)stannanePd₂(dba)₃ (2)P(o-tol)₃ (8)-THF801275
32-(Tributylstannyl)thiophenePdCl₂(PPh₃)₂ (3)-CuI (10)DMF1002490

Note: The data in this table is hypothetical and representative of typical Stille couplings. Optimization for specific substrates is recommended.

Experimental Protocol: Stille Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst and ligand.

  • Solvent and Reagent Addition: Add the anhydrous solvent via syringe. Stir the mixture for 10 minutes at room temperature. Then, add the organostannane (1.2 equiv.) dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture to the specified temperature and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

Stille_Coupling_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-Pd(II)L2-X R-Pd(II)L₂-X Oxidative\nAddition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation R-Pd(II)L2-R' R-Pd(II)L₂-R' Transmetalation->R-Pd(II)L2-R' X-SnBu3 X-SnBu₃ Transmetalation->X-SnBu3 Reductive\nElimination Reductive Elimination R-Pd(II)L2-R'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' R-R' Reductive\nElimination->R-R' R-X R-X R-X->Oxidative\nAddition R'-SnBu3 R'-SnBu₃ R'-SnBu3->Transmetalation

Caption: Catalytic Cycle of the Stille Coupling.

Sonogashira Coupling: Synthesis of Alkynylated Thiophene Sulfonamides

The Sonogashira coupling is a highly efficient method for the formation of C(sp)-C(sp²) bonds, coupling terminal alkynes with aryl or vinyl halides.[6][7] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[8]

Table 3: Representative Conditions for Sonogashira Coupling of this compound
EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60891
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPADMF801282
3TrimethylsilylacetylenePdCl₂(dppf) (2)CuI (4)Cs₂CO₃Toluene1001687

Note: The data in this table is hypothetical and representative of typical Sonogashira couplings. Optimization for specific substrates is recommended.

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in the anhydrous solvent under an inert atmosphere.

  • Addition of Reagents: Add the terminal alkyne (1.2 equiv.), the palladium catalyst, and the copper(I) co-catalyst.

  • Base Addition: Add the amine base (e.g., triethylamine or diisopropylamine) via syringe.

  • Reaction Execution: Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography.

Sonogashira_Coupling_Overview cluster_reactants Starting Materials cluster_catalysts Catalytic System Reactant1 2,5-Dichlorothiophene- 3-sulfonamide Product Alkynylated Thiophene Sulfonamide Reactant1->Product C-C Bond Formation Reactant2 Terminal Alkyne Reactant2->Product Catalyst1 Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) Catalyst1->Product Catalyst2 Copper(I) Co-catalyst (e.g., CuI) Catalyst2->Product Base Amine Base (e.g., Et₃N) Base->Product

Caption: Key Components of Sonogashira Coupling.

Conclusion

The cross-coupling reactions of this compound provide a versatile platform for the synthesis of a wide array of functionalized thiophene sulfonamides. The protocols detailed in these application notes offer a solid foundation for researchers to explore the chemical space around this valuable scaffold. Careful optimization of reaction conditions will be key to achieving high yields and selectivity for specific synthetic targets.

References

Application Note: Protocol for the Purification of 2,5-Dichlorothiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 2,5-Dichlorothiophene-3-sulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines a two-step purification process involving recrystallization followed by column chromatography, designed to achieve high purity suitable for drug development and other sensitive applications. Additionally, methods for purity assessment using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are described. This document is intended to guide researchers in obtaining highly pure this compound, ensuring the reliability and reproducibility of subsequent experimental work.

Introduction

This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of various therapeutic agents.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns in drug development. The synthesis of this compound typically involves the chlorosulfonation of 2,5-dichlorothiophene, followed by amination.[1] This process can result in various impurities, including unreacted starting materials and side-products. Therefore, a robust purification protocol is essential.

This application note details a comprehensive purification strategy employing recrystallization and column chromatography to effectively remove these impurities.

Materials and Reagents

  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • Silica Gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Acetonitrile (HPLC grade)

  • TLC plates (Silica gel 60 F254)

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Glass chromatography column

  • UV lamp (254 nm)

Experimental Protocols

Recrystallization

Recrystallization is an effective first step to remove the bulk of impurities. Based on the moderate solubility of sulfonamides in alcohols, an ethanol/water solvent system is proposed.

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely with heating and stirring.

  • Once dissolved, slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold 50% ethanol/water.

  • Dry the purified crystals under vacuum.

Column Chromatography

For further purification to remove closely related impurities, column chromatography is employed.

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column.

  • Dissolve the recrystallized this compound in a minimum amount of ethyl acetate.

  • Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting from 10% ethyl acetate and gradually increasing to 30%.

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final purified product.

Purity Analysis

a) Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: 30% Ethyl Acetate in Hexane

  • Visualization: UV light (254 nm)

  • Procedure: Spot the crude, recrystallized, and final product on a TLC plate. Develop the plate in the mobile phase and visualize under UV light. The purified product should appear as a single spot with a higher Rf value than most polar impurities.

b) High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Procedure: Dissolve a small sample of the final product in the mobile phase and inject it into the HPLC system. The purity can be determined by the area percentage of the main peak.

Data Presentation

The following table summarizes the expected quantitative data from the purification protocol.

ParameterCrude ProductAfter RecrystallizationAfter Column Chromatography
Appearance Off-white to light brown solidWhite crystalline solidWhite crystalline solid
Yield -~70-85%~80-95% (from recrystallized)
Purity (by HPLC) ~85-90%~95-98%>99%
Melting Point 128-133 °C131-134 °C133-135 °C

Note: These values are typical and may vary depending on the quality of the crude product and the precise execution of the protocol.

Mandatory Visualization

Purification_Workflow crude Crude 2,5-Dichlorothiophene- 3-sulfonamide recrystallization Recrystallization (Ethanol/Water) crude->recrystallization Bulk Impurity Removal column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) recrystallization->column_chromatography Fine Purification hplc_analysis Purity Analysis (HPLC) column_chromatography->hplc_analysis Purity Verification pure_product Purified Product (>99% Purity) hplc_analysis->pure_product Final Product

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of this compound to a high degree of purity. The combination of recrystallization and column chromatography ensures the removal of a broad range of impurities. The analytical methods outlined allow for accurate assessment of the final product's purity, making it suitable for demanding applications in pharmaceutical research and development.

References

Application Notes and Protocols for 2,5-Dichlorothiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed procedures for the safe handling, storage, and stability assessment of 2,5-Dichlorothiophene-3-sulfonamide (CAS No: 53595-68-9). Adherence to these protocols is crucial to ensure the integrity of the compound and the safety of laboratory personnel.

Handling Guidelines

This compound is a chemical compound that requires careful handling to avoid exposure and maintain its purity. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin, eye, and respiratory irritation[1][2][3].

1.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with handling this compound should be conducted before commencing any work. The following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., Nitrile rubber).

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved N95 (US) or equivalent respirator is required[4].

  • Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin contact.

1.2. General Handling Procedures

  • Work in a well-ventilated area, preferably within a chemical fume hood[5][6].

  • Avoid the formation of dust and aerosols.

  • Do not breathe dust, vapor, mist, or gas[1].

  • Avoid contact with skin, eyes, and clothing[1][5].

  • Do not eat, drink, or smoke in areas where the compound is handled[2][5].

  • Wash hands thoroughly after handling[2][5][7].

  • Use non-sparking tools and take precautionary measures against static discharge[5][8].

1.3. First Aid Measures

In case of exposure, follow these procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][6].

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention[1].

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention[1][6].

Storage Guidelines

Proper storage is essential to maintain the stability and integrity of this compound.

2.1. General Storage Conditions

  • Store in a tightly closed container in a cool, dry, and well-ventilated place[1][5][8].

  • Keep away from heat, sparks, open flames, and other sources of ignition[7][8].

  • Store away from incompatible materials.

  • The recommended storage temperature is between 2°C and 8°C[9][10].

2.2. Long-Term Storage

For long-term storage, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C[10]. This will minimize degradation from atmospheric moisture and oxygen.

Physicochemical and Stability Data

The following table summarizes the known quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₄H₃Cl₂NO₂S₂[9][11]
Molecular Weight 232.11 g/mol [9][11]
Appearance White solid[1]
Melting Point 131-135 °C[4][9][10]
Boiling Point (Predicted) 386.6 ± 52.0 °C at 760 mmHg[10]
Density (Predicted) 1.761 ± 0.06 g/cm³[10]
Storage Temperature 2-8 °C[9][10]
Thermal Stability Generally stable, with decomposition occurring at temperatures exceeding 200°C.[9][9]
pH Stability Stable across a wide pH range under normal conditions. May undergo hydrolytic degradation at extreme pH values (pH < 2 or pH > 12), especially at elevated temperatures.[9][9]

Experimental Protocols

4.1. Protocol for Preparation of a Stock Solution (e.g., 10 mM in DMSO)

  • Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound using an analytical balance. For a 10 mM stock solution, this would be 2.3211 mg per 1 mL of solvent.

  • Dissolution: Add the weighed compound to a sterile, amber glass vial. Add the appropriate volume of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

4.2. Protocol for a General Thermal Stability Assessment

This protocol outlines a general procedure to assess the thermal stability of the compound in a solid state.

  • Sample Preparation: Accurately weigh a small amount of this compound into several separate, tightly sealed vials.

  • Incubation: Place the vials in calibrated ovens or incubators set at different temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample stored at the recommended storage condition (2-8°C).

  • Time Points: At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove one vial from each temperature condition.

  • Analysis: Allow the vials to cool to room temperature. Analyze the purity and integrity of the compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection. Compare the results to the control sample.

  • Data Evaluation: Plot the percentage of the remaining compound against time for each temperature to determine the degradation kinetics.

4.3. Protocol for a General pH Stability Assessment

This protocol provides a framework for evaluating the stability of the compound in aqueous solutions at different pH levels.

  • Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).

  • Solution Preparation: Prepare solutions of this compound in each buffer at a known concentration. A co-solvent such as acetonitrile or methanol may be required for initial dissolution before dilution in the buffer.

  • Incubation: Store the solutions at a constant temperature (e.g., room temperature or 37°C) in sealed, light-protected containers.

  • Time Points: At various time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.

  • Analysis: Immediately analyze the concentration of the remaining compound in each aliquot using a validated analytical method like HPLC.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point for each pH and plot the data to assess the rate of degradation as a function of pH.

Visualizations

Handling_and_Storage_Workflow Workflow for Safe Handling and Storage cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) RiskAssessment->SelectPPE PrepareWorkArea Prepare Well-Ventilated Work Area (Fume Hood) SelectPPE->PrepareWorkArea Weighing Weigh Compound PrepareWorkArea->Weighing Dissolving Prepare Solution Weighing->Dissolving HandlingProcedures Follow Safe Handling Procedures (Avoid Dust, No Eating/Drinking) Dissolving->HandlingProcedures StoreCompound Store in Tightly Closed Container HandlingProcedures->StoreCompound Decontaminate Decontaminate Work Area HandlingProcedures->Decontaminate StorageConditions Maintain Storage Conditions (2-8°C, Cool, Dry, Dark) StoreCompound->StorageConditions InertAtmosphere Consider Inert Atmosphere for Long-Term StorageConditions->InertAtmosphere DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste WashHands Wash Hands Thoroughly DisposeWaste->WashHands

Caption: Logical workflow for the safe handling and storage of this compound.

Stability_Assessment_Workflow General Workflow for Stability Assessment cluster_protocol Experimental Protocol cluster_conditions Stress Conditions Start Start Stability Study PrepareSamples Prepare Samples (Solid or in Solution) Start->PrepareSamples SetConditions Expose to Stress Conditions (Temp, pH, Light) PrepareSamples->SetConditions TimePoints Sample at Pre-defined Time Points SetConditions->TimePoints Thermal Thermal Stability (e.g., 40°C, 60°C) SetConditions->Thermal pH pH Stability (e.g., pH 2, 7, 12) SetConditions->pH Photostability Photostability (Light Exposure) SetConditions->Photostability Analyze Analyze Samples (e.g., HPLC) TimePoints->Analyze DataAnalysis Analyze Data & Determine Degradation Rate Analyze->DataAnalysis Conclusion Draw Conclusion on Stability DataAnalysis->Conclusion

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2,5-Dichlorothiophene-3-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 2,5-Dichlorothiophene-3-sulfonamide. This guide includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations of the synthetic workflow and troubleshooting logic.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and established method for synthesizing this compound involves a two-step process. The first step is the chlorosulfonation of 2,5-dichlorothiophene using chlorosulfonic acid to form the intermediate 2,5-dichlorothiophene-3-sulfonyl chloride. This intermediate is then reacted with an ammonia source, typically aqueous ammonia, in the second step to yield the final sulfonamide product.[1][2]

Q2: What are the critical reaction parameters to control during the chlorosulfonation step?

Careful control of the reaction temperature is crucial during the addition of 2,5-dichlorothiophene to chlorosulfonic acid. This reaction is highly exothermic, and maintaining a low temperature, typically between -5°C and room temperature, is essential to ensure the regioselective sulfonation at the 3-position of the thiophene ring and to minimize the formation of unwanted side products.

Q3: What potential side reactions can occur during the synthesis?

Several side reactions can impact the yield and purity of the final product. During chlorosulfonation, the formation of isomeric sulfonyl chlorides is a significant possibility. For instance, the reaction of 2,5-dichlorothiophene with chlorosulfonic acid can lead to a mixture of sulfonated products.[3] Additionally, the intermediate sulfonyl chloride is susceptible to hydrolysis if moisture is present in the reaction, which will result in the formation of the corresponding sulfonic acid and a lower yield of the desired sulfonamide.

Q4: How can I monitor the progress of the reaction?

The progress of both the chlorosulfonation and the amination steps can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the appearance of the product spot. For more detailed analysis and to confirm the identity of the products, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q5: What are the recommended purification methods for this compound?

The final product is a solid and can typically be purified by recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility of the product and impurities. Common solvents for recrystallization of organic solids include ethanol, methanol, or mixtures of solvents like ethanol/water. It is advisable to perform a small-scale solvent screen to identify the optimal conditions for recrystallization.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low overall yield of the final product.Hydrolysis of the sulfonyl chloride intermediate: The presence of water in the reaction mixture during or after the chlorosulfonation step can lead to the hydrolysis of the reactive 2,5-dichlorothiophene-3-sulfonyl chloride to the corresponding sulfonic acid.- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents for the reaction and workup.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Incomplete amination: The reaction between the sulfonyl chloride and ammonia may not have gone to completion.- Ensure an adequate excess of the ammonia solution is used.- Increase the reaction time or gently warm the reaction mixture to drive the reaction to completion, while monitoring for potential side reactions.
Loss of product during workup and purification: The product may be partially soluble in the aqueous phase during extraction or in the mother liquor after recrystallization.- Perform multiple extractions of the aqueous layer to ensure complete recovery of the product.- Cool the recrystallization mixture thoroughly and for a sufficient amount of time to maximize crystal formation. Minimize the amount of solvent used for recrystallization.
Issue 2: Formation of Impurities and Isomers
Symptom Possible Cause Suggested Solution
Presence of multiple spots on TLC or peaks in GC-MS corresponding to isomers.Lack of regioselectivity in the chlorosulfonation step: The sulfonyl group may substitute at other positions on the thiophene ring, leading to the formation of isomeric dichlorothiophene sulfonamides. For example, sulfochlorination of 2,5-dihalothiophenes can lead to mixtures of isomers.[3]- Maintain a low reaction temperature during the addition of 2,5-dichlorothiophene to chlorosulfonic acid. This generally favors sulfonation at the less sterically hindered 3-position.- The order of addition (adding the thiophene to the acid) is important for controlling the reaction.
An impurity that is more polar than the desired product is observed.Formation of 2,5-dichlorothiophene-3-sulfonic acid: This is a result of the hydrolysis of the sulfonyl chloride intermediate.- As with addressing low yield, strictly adhere to anhydrous reaction and workup conditions.
Di-sulfonation: The use of a large excess of chlorosulfonic acid or higher reaction temperatures can lead to the introduction of a second sulfonyl group on the thiophene ring.- Use a controlled molar ratio of chlorosulfonic acid to 2,5-dichlorothiophene.- Maintain a low reaction temperature throughout the chlorosulfonation step.

Experimental Protocols

Note: These are generalized protocols based on standard organic synthesis procedures for chlorosulfonation and amination reactions. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.

Step 1: Synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride
  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl), add an excess of chlorosulfonic acid (e.g., 3-5 molar equivalents).

  • Cool the flask in an ice-salt bath to maintain a temperature of 0 to -5 °C.

  • Slowly add 2,5-dichlorothiophene (1 molar equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of 1-2 hours. Ensure the temperature of the reaction mixture does not rise above 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as large amounts of HCl gas will be evolved.

  • The solid 2,5-dichlorothiophene-3-sulfonyl chloride will precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Dry the product under vacuum. This intermediate is moisture-sensitive and should be used promptly in the next step.

Step 2: Synthesis of this compound
  • In a flask, suspend the crude 2,5-dichlorothiophene-3-sulfonyl chloride from the previous step in a suitable solvent like diethyl ether or dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 molar equivalents) to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • If the product precipitates, collect it by vacuum filtration. If it remains in the organic phase, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude solid by recrystallization from a suitable solvent.

Visualizations

Synthesis Workflow

Synthesis_Workflow Start Start Materials: 2,5-Dichlorothiophene Chlorosulfonic Acid Step1 Step 1: Chlorosulfonation - Reaction at low temperature (0 to 5 °C) - Slow addition of 2,5-dichlorothiophene Start->Step1 Intermediate Intermediate: 2,5-Dichlorothiophene-3-sulfonyl chloride Step1->Intermediate Step2 Step 2: Amination - Reaction with excess aqueous ammonia Intermediate->Step2 Crude_Product Crude Product: This compound Step2->Crude_Product Purification Purification - Recrystallization Crude_Product->Purification Final_Product Final Product: Pure this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Moisture Check for Moisture Contamination (Anhydrous conditions?) Start->Check_Moisture Moisture_Yes Implement Strict Anhydrous Techniques: - Dry glassware and solvents - Use inert atmosphere Check_Moisture->Moisture_Yes Yes Moisture_No Evaluate Amination Step Check_Moisture->Moisture_No No Check_Amination Check Ammonia Excess and Reaction Time Moisture_No->Check_Amination Amination_Insufficient Increase Ammonia Concentration or Reaction Time Check_Amination->Amination_Insufficient Insufficient Amination_Sufficient Investigate Workup and Purification Check_Amination->Amination_Sufficient Sufficient Optimize_Workup Optimize Extraction and Recrystallization: - Multiple extractions - Minimize recrystallization solvent volume Amination_Sufficient->Optimize_Workup

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of 2,5-Dichlorothiophene-3-sulfonamide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dichlorothiophene-3-sulfonamide and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from the starting materials or arise from side reactions during the synthesis. These may include:

  • Isomeric Dichlorothiophenes: The synthesis of the 2,5-dichlorothiophene starting material can produce other isomers such as 2,3-, 2,4-, and 3,4-dichlorothiophene. These can be carried through the subsequent sulfonation and amination steps.

  • Unreacted 2,5-Dichlorothiophene: Incomplete sulfonation can lead to the presence of the starting material in the final product.

  • 2,5-Dichlorothiophene-3-sulfonic acid: Hydrolysis of the intermediate 2,5-dichlorothiophene-3-sulfonyl chloride by moisture will produce the corresponding sulfonic acid.

  • Over-chlorinated thiophenes: The chlorination of thiophene can sometimes lead to tri- or tetrachlorinated thiophenes, which can then be converted to their corresponding sulfonamides.

  • Salts: Inorganic salts may be present from the work-up procedure.

Q2: My final product of this compound is a discolored oil and won't crystallize. What could be the issue?

A2: The presence of impurities often lowers the melting point and can prevent crystallization, resulting in an oil. The discoloration may be due to trace impurities or degradation products. It is recommended to first attempt to remove baseline impurities by washing a solution of the crude product in an organic solvent (like ethyl acetate or dichloromethane) with a saturated sodium bicarbonate solution to remove acidic impurities like the sulfonic acid, followed by a water wash and then a brine wash. Drying the organic layer over anhydrous sodium sulfate and concentrating it in vacuo should yield a solid. If the product remains oily, column chromatography is the recommended next step for purification.

Q3: What are the recommended starting conditions for column chromatography purification of this compound?

A3: For silica gel column chromatography, a good starting point for the elution solvent system is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A gradient elution is often effective. Start with a low concentration of ethyl acetate in hexanes (e.g., 5-10%) and gradually increase the polarity. The separation can be monitored by Thin Layer Chromatography (TLC) to determine the optimal solvent ratio for eluting the desired compound while retaining more polar impurities.

Q4: Can I purify this compound by recrystallization? What solvents should I try?

A4: Yes, recrystallization is a common and effective method for purifying solid this compound. The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good single solvents to screen are ethanol, methanol, isopropanol, and ethyl acetate.[1] If a single solvent is not effective, a two-solvent system can be employed. Common pairs include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes. Dissolve the crude product in a minimum amount of the hot, more-soluble solvent, and then slowly add the less-soluble solvent until turbidity persists. Allow the solution to cool slowly to promote crystal formation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction progress using TLC or LC-MS to ensure completion. Consider extending the reaction time or adding a slight excess of the amine.[1]
Product degradation.Sulfonamides can be unstable under harsh work-up conditions. Ensure the work-up is performed promptly and avoid prolonged exposure to strong acids or bases.[1]
Hydrolysis of sulfonyl chloride intermediate.The synthesis of the sulfonyl chloride and its subsequent reaction with the amine should be carried out under anhydrous conditions to prevent hydrolysis to the sulfonic acid.[1]
Multiple Spots on TLC Presence of starting materials or side-products.Optimize the stoichiometry of the reactants. A slight excess of the amine can help to consume all of the sulfonyl chloride.[1]
Over-reaction.Add the sulfonyl chloride dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize the formation of di-sulfonated byproducts.
Product is an Oil Presence of impurities.Attempt purification by washing with bicarbonate solution followed by column chromatography.
Poor Separation on Column Chromatography Incorrect solvent system.Systematically screen different solvent systems with varying polarities. Consider using a different stationary phase, such as alumina, if silica gel is ineffective.
Product Contaminated with Sulfonic Acid Hydrolysis of the sulfonyl chloride.During work-up, wash the organic layer with a mild base like saturated sodium bicarbonate solution to extract the acidic sulfonic acid.

Experimental Protocols

General Protocol for Recrystallization of this compound

  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, water) at room temperature and upon heating. A suitable single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in one and insoluble in the other.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the solvent in which it is more soluble for a two-solvent system) and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. If using a two-solvent system, slowly add the second solvent (the one in which the compound is less soluble) to the hot solution until it becomes slightly cloudy. Reheat to clarify and then cool as described.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.

General Protocol for Flash Column Chromatography of this compound

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives good separation of the desired product from impurities (Rf of the product should be around 0.3-0.4).

  • Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing it to pack evenly. Add another thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to start the flow. Collect fractions and monitor the elution by TLC.

  • Isolation: Combine the fractions containing the pure product, as determined by TLC analysis. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Synthesis_and_Impurities cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities 2,5-Dichlorothiophene 2,5-Dichlorothiophene Sulfonyl_Chloride 2,5-Dichlorothiophene-3-sulfonyl chloride 2,5-Dichlorothiophene->Sulfonyl_Chloride + Chlorosulfonic Acid Isomeric_Impurities Isomeric Dichlorothiophenes 2,5-Dichlorothiophene->Isomeric_Impurities Isomerization Unreacted_SM Unreacted 2,5-Dichlorothiophene 2,5-Dichlorothiophene->Unreacted_SM Incomplete Reaction Chlorosulfonic_Acid Chlorosulfonic Acid Product This compound Sulfonyl_Chloride->Product + Ammonia Sulfonic_Acid 2,5-Dichlorothiophene-3-sulfonic acid Sulfonyl_Chloride->Sulfonic_Acid Hydrolysis Ammonia Ammonia Troubleshooting_Workflow start Crude Product check_purity Check Purity (TLC/NMR) start->check_purity is_pure Is Purity > 95%? check_purity->is_pure pure_product Pure Product is_pure->pure_product Yes purification_method Choose Purification Method is_pure->purification_method No recrystallization Recrystallization purification_method->recrystallization If solid column_chromatography Column Chromatography purification_method->column_chromatography If oil or poor recrystallization check_purity2 Check Purity recrystallization->check_purity2 column_chromatography->check_purity2 is_pure2 Is Purity > 95%? check_purity2->is_pure2 is_pure2->pure_product Yes is_pure2->recrystallization No, from Chromatography (consider another solvent system) is_pure2->column_chromatography No, from Recrystallization

References

Technical Support Center: 2,5-Dichlorothiophene-3-sulfonamide - Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the stability and degradation pathways of 2,5-Dichlorothiophene-3-sulfonamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound exhibits moderate stability, which is influenced by environmental factors such as pH, temperature, and light. Generally, it is stable across a wide pH range under normal conditions. However, exposure to extreme pH levels (below 2 or above 12), elevated temperatures, and certain wavelengths of light can lead to degradation.

Q2: Under what conditions is this compound most susceptible to degradation?

The compound is most susceptible to degradation under the following conditions:

  • Extreme pH: Strong acidic (pH < 2) or basic (pH > 12) conditions can catalyze the hydrolysis of the sulfonamide bond, especially at elevated temperatures.[1]

  • High Temperatures: While possessing moderate thermal stability with a decomposition temperature generally exceeding 200°C, prolonged exposure to high temperatures can lead to thermal decomposition.[1]

  • UV Radiation: Although specific photostability data is limited, related sulfonamides show susceptibility to photodegradation, particularly under UV-C radiation (254 nm).[1]

Q3: What are the recommended storage conditions for this compound?

To ensure the integrity of the compound, it is recommended to store this compound under the following conditions:

  • Temperature: 2-8°C for long-term storage.

  • Light: Protected from light, for instance, by using amber-colored vials or storing in a dark place.

  • Atmosphere: In a well-sealed container to protect from moisture and atmospheric contaminants.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound.

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Verify pH of the medium: Ensure the pH of your experimental medium is within a stable range for the compound (ideally between pH 2 and 12).

    • Prepare fresh solutions: Always use freshly prepared solutions of the compound for your experiments to minimize the impact of solvent-mediated degradation.

    • Control temperature: Maintain a consistent and appropriate temperature throughout the experiment. Avoid unnecessary exposure to elevated temperatures.

    • Protect from light: If the experimental setup involves exposure to light, consider using filtered light or performing experiments in the dark to prevent photodegradation.

    • Analyze for degradants: If inconsistencies persist, analyze the stock solution and the final assay solution for the presence of degradation products using a stability-indicating analytical method like HPLC or UPLC-MS/MS.

Issue 2: Appearance of unexpected peaks in HPLC/UPLC chromatograms.
  • Possible Cause: On-column degradation or degradation of the sample in the autosampler.

  • Troubleshooting Steps:

    • Check mobile phase pH: An inappropriate mobile phase pH can cause on-column degradation. Ensure the pH is compatible with the compound's stability.

    • Control column and autosampler temperature: High temperatures in the column compartment or autosampler can induce thermal degradation. Maintain these at a controlled, cool temperature.

    • Minimize sample residence time: Reduce the time the sample spends in the autosampler before injection.

    • Use a suitable injection solvent: The solvent used to dissolve the sample should be chosen carefully to ensure the compound's stability.

    • Perform a forced degradation study: A controlled degradation study can help in identifying the retention times of potential degradation products, aiding in the interpretation of unexpected peaks.

Issue 3: Poor peak shape or shifting retention times in HPLC/UPLC analysis.
  • Possible Cause: Interaction of the compound or its degradants with the stationary phase, or issues with the mobile phase.

  • Troubleshooting Steps:

    • Optimize mobile phase: Adjust the mobile phase composition, including the organic modifier and buffer concentration, to improve peak shape. For sulfonamides, an acidic mobile phase is often used.

    • Check for column contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent.

    • Use a suitable column: Ensure the chosen column chemistry is appropriate for the analysis of a polar, acidic compound like a sulfonamide. A C18 column is a common starting point.

    • Ensure proper equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.

Summary of Stability and Degradation Data

ParameterConditionStabilityPotential Degradation ProductsDegradation Pathway
pH pH < 2 (Strong Acid)Unstable2,5-Dichlorothiophene-3-sulfonic acid and ammoniaAcid-catalyzed hydrolysis of the sulfonamide bond.
pH 2-12Generally Stable--
pH > 12 (Strong Base)UnstableSodium salt of 2,5-Dichlorothiophene-3-sulfonic acid and ammoniaBase-catalyzed hydrolysis of the sulfonamide bond.
Temperature > 200°CUnstableSulfur oxides, nitrogen oxides, hydrogen chloride, and other fragmentsThermal decomposition involving cleavage of the S-N and C-Cl bonds.
Light UV-C (254 nm)Potentially UnstablePhotodegradation products (e.g., hydroxylated or dechlorinated species)Photolytic cleavage and rearrangement.
Oxidation Hydrogen PeroxidePotentially UnstableOxidized thiophene ring (e.g., sulfoxide or sulfone) and other oxidized speciesOxidation of the sulfur atom in the thiophene ring.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.

1.1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

1.2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to a dry heat of 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber. A control sample should be kept in the dark.

1.3. Sample Analysis:

  • At appropriate time points, withdraw aliquots from the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating UPLC-MS/MS method.

Protocol 2: UPLC-MS/MS Method for Analysis of Degradation Products

This protocol provides a starting point for the development of a UPLC-MS/MS method to separate and identify this compound and its degradation products.

  • UPLC System: A high-pressure gradient UPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high percentage of mobile phase B (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A tandem quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to ensure detection of all potential degradants.

  • Data Acquisition: Full scan mode to identify parent ions and product ion scan mode to obtain fragmentation patterns for structural elucidation.

Visualizations

Hypothesized Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways of this compound based on the known reactivity of sulfonamides and thiophene derivatives. These pathways are intended as a guide for identifying potential degradation products.

Hydrolytic_Degradation parent This compound acid_hydrolysis Acid Hydrolysis (H+/H2O) parent->acid_hydrolysis base_hydrolysis Base Hydrolysis (OH-/H2O) parent->base_hydrolysis product1 2,5-Dichlorothiophene-3-sulfonic acid acid_hydrolysis->product1 product2 Ammonia acid_hydrolysis->product2 base_hydrolysis->product1 base_hydrolysis->product2

Caption: Hypothesized hydrolytic degradation pathway of this compound.

Oxidative_Degradation parent This compound oxidation Oxidation (e.g., H2O2) parent->oxidation product This compound-S-oxide oxidation->product

Caption: Hypothesized oxidative degradation pathway of this compound.

Experimental Workflow

The following diagram outlines the general workflow for conducting a forced degradation study.

Forced_Degradation_Workflow start Start: Pure Compound stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress sampling Sample at Time Points stress->sampling analysis UPLC-MS/MS Analysis sampling->analysis identification Identify Degradation Products analysis->identification pathway Elucidate Degradation Pathways identification->pathway end End: Stability Profile pathway->end

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Functionalization of 2,5-Dichlorothiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 2,5-Dichlorothiophene-3-sulfonamide. This resource addresses common challenges associated with the low reactivity of this substrate and offers guidance on optimizing reaction conditions.

I. Troubleshooting Guides

This section provides solutions to specific problems encountered during the functionalization of this compound, focusing on Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-alkylation of the sulfonamide group.

Suzuki-Miyaura Coupling

Problem: Low to no yield of the desired coupled product when reacting this compound with an arylboronic acid.

Possible Causes and Solutions:

  • Catalyst Inactivity: The choice of palladium catalyst and ligand is critical for activating the electron-deficient and sterically hindered C-Cl bonds of the thiophene core.

    • Solution 1: Catalyst and Ligand Selection: For electron-deficient substrates, bulky and electron-rich phosphine ligands are often more effective. Consider using catalysts like Pd(PPh₃)₄ or generating the active Pd(0) species in situ from Pd(OAc)₂ with a ligand such as SPhos.

    • Solution 2: Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1-2 mol% to 5 mol%) to improve the reaction rate.

  • Inappropriate Base: The base plays a crucial role in the transmetalation step. An unsuitable base can lead to poor activation of the boronic acid or decomposition of the starting material.

    • Solution 1: Base Screening: Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄. For challenging substrates, a stronger base like Cs₂CO₃ may be more effective.

    • Solution 2: Solvent System: Ensure the chosen solvent system (e.g., dioxane/water, toluene/water) allows for adequate solubility of both the organic substrates and the inorganic base.

  • Reaction Temperature: Insufficient temperature may not provide the necessary activation energy for the C-Cl bond cleavage.

    • Solution: Gradually increase the reaction temperature. For substrates with low reactivity, temperatures between 80-110 °C are often required. Monitor for potential decomposition at higher temperatures.

  • Regioselectivity Issues: In 2,5-dichlorothiophene derivatives, the two chlorine atoms may exhibit different reactivities.

    • Solution: The regioselectivity can be influenced by the choice of ligand and reaction conditions. Analysis of the crude reaction mixture by techniques like ¹H NMR or GC-MS can help determine if a mixture of isomers is being formed. Fine-tuning the ligand and temperature may favor the desired isomer. For some dihaloheterocycles, ligand-free conditions have been shown to influence regioselectivity.

Buchwald-Hartwig Amination

Problem: Failure to form the desired C-N bond between this compound and a primary or secondary amine.

Possible Causes and Solutions:

  • Ligand Choice: The efficiency of the Buchwald-Hartwig amination is highly dependent on the phosphine ligand.

    • Solution: Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos, which are known to facilitate the amination of challenging aryl chlorides. The development of various generations of these ligands has expanded the scope to a wide range of amines.

  • Base Incompatibility: The choice of base is critical and must be strong enough to deprotonate the amine without causing side reactions.

    • Solution: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases in Buchwald-Hartwig aminations. The choice may depend on the pKa of the amine coupling partner.

  • Sulfonamide Interference: The acidic proton of the sulfonamide group (-SO₂NH₂) could potentially interfere with the basic reaction conditions.

    • Solution 1: Protection Strategy: If N-H reactivity is a concern, consider protecting the sulfonamide nitrogen prior to the amination reaction.

    • Solution 2: N-Alkylated Substrate: If the synthetic route allows, perform the Buchwald-Hartwig amination on an N-alkylated this compound derivative to avoid the acidic proton.

N-Alkylation of the Sulfonamide

Problem: Low yield or no reaction when attempting to alkylate the nitrogen of the 3-sulfonamide group.

Possible Causes and Solutions:

  • Poor Nucleophilicity of the Sulfonamide Anion: The nitrogen of the sulfonamide is not strongly nucleophilic, and the corresponding anion can be sterically hindered.

    • Solution 1: Strong Base and Anhydrous Conditions: Use a strong base such as NaH or K₂CO₃ in an anhydrous polar aprotic solvent like DMF or acetonitrile to fully deprotonate the sulfonamide.

    • Solution 2: Alternative Alkylating Agents: If simple alkyl halides are ineffective, consider more reactive alkylating agents. For instance, alkylation of sulfonamides can be achieved using trichloroacetimidates under thermal conditions, which may proceed via an Sₙ1 pathway for alkylating agents that form stable carbocations.[1]

  • Steric Hindrance: The bulky chlorine atoms at the 2- and 5-positions, along with the sulfonyl group, can sterically hinder the approach of the alkylating agent.

    • Solution: Use less sterically demanding alkylating agents if possible. For bulkier groups, reaction times may need to be extended, and temperatures increased. Unsubstituted sulfonamides generally provide better yields than N-substituted ones in certain alkylation methods.[1]

II. Frequently Asked Questions (FAQs)

Q1: Which of the two chlorine atoms on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

A1: The relative reactivity of the chlorine atoms at the C2 and C5 positions can be influenced by both electronic and steric factors. The electron-withdrawing sulfonamide group at C3 will affect the electron density at the adjacent C2 position. In related dihaloheteroarenes, regioselectivity is often controlled by the choice of ligand and palladium catalyst.[2] It is recommended to perform a small-scale test reaction and analyze the product mixture to determine the regioselectivity under your specific conditions.

Q2: Can the sulfonamide group itself react under the conditions of Suzuki or Buchwald-Hartwig reactions?

A2: The N-H bond of the sulfonamide is acidic and can react with the strong bases used in these coupling reactions. This can potentially complicate the reaction by consuming base or interacting with the catalyst. If this is suspected, protecting the sulfonamide nitrogen (e.g., as a tert-butyl or other suitable protecting group) before the cross-coupling step is a viable strategy.

Q3: What are the best general starting conditions for a Suzuki-Miyaura coupling with this substrate?

A3: Based on studies of similar bromothiophene sulfonamides, a good starting point would be to use Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a bulky phosphine ligand (like SPhos), with K₂CO₃ or Cs₂CO₃ as the base in a solvent system like dioxane/water (4:1) or toluene/ethanol/water, at a temperature of 80-100 °C.

Q4: Are there alternative methods to N-alkylation using alkyl halides and a base?

A4: Yes, transition-metal-catalyzed methods have been developed for the N-alkylation of sulfonamides. For example, iridium complexes can catalyze the N-alkylation of sulfonamides with alcohols in water. Another approach involves the use of trichloroacetimidates as alkylating agents, which can be effective for sulfonamides, particularly those that are unsubstituted on the nitrogen.[1]

III. Data Presentation

The following tables provide a summary of typical conditions for related reactions, which can serve as a starting point for the optimization of this compound functionalization.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Halides

Catalyst / LigandBaseSolventTemperature (°C)Typical Yield Range (%)Notes
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-10060-90A standard, reliable catalyst for many applications.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-11070-95Effective for less reactive aryl chlorides.
PdCl₂(dppf)Cs₂CO₃DMF90-11065-92Good for heteroaromatic substrates.
Ligand-free (Jeffery conditions)Na₂CO₃Toluene/H₂O80-100VariableCan offer different regioselectivity for some substrates.

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

LigandBaseSolventTemperature (°C)Amine Scope
XPhosNaOtBuToluene or Dioxane80-110Primary & Secondary Amines
SPhosCs₂CO₃Toluene100Primary Amines, Anilines
BrettPhosLHMDSTHF or Toluene80-100Primary Amines
BippyPhosK₃PO₄t-Amyl alcohol110Broad scope including NH-heterocycles.[3]

IV. Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Add the degassed solvent system (e.g., dioxane/water 4:1, 0.1-0.2 M concentration with respect to the limiting reagent).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

V. Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Substrates, Base, and Catalyst inert Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Dry and Purify (Chromatography) extract->purify product product purify->product Final Product

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low/No Product Yield check_cat Is the catalyst/ligand appropriate for Ar-Cl? start->check_cat check_base Is the base strong and soluble enough? start->check_base check_temp Is the temperature sufficiently high? start->check_temp check_side_reactions Potential sulfonamide interference? start->check_side_reactions check_regio Is regioselectivity an issue? start->check_regio change_ligand Use bulky, electron-rich ligand (e.g., SPhos, XPhos) check_cat->change_ligand inc_loading Increase catalyst loading change_ligand->inc_loading change_base Screen stronger bases (e.g., Cs2CO3, K3PO4) check_base->change_base inc_temp Increase temperature check_temp->inc_temp protect_N Protect sulfonamide N-H check_side_reactions->protect_N analyze_crude Analyze crude for isomers check_regio->analyze_crude

Caption: Troubleshooting logic for low-yield functionalization.

References

Preventing decomposition of 2,5-Dichlorothiophene-3-sulfonamide during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,5-Dichlorothiophene-3-sulfonamide during chemical reactions.

Troubleshooting Guides

Issue 1: Decomposition during N-Alkylation or N-Arylation Reactions

Symptoms:

  • Low or no yield of the desired N-substituted product.

  • Formation of a complex mixture of byproducts.

  • Discoloration of the reaction mixture (darkening).

  • Presence of inorganic salts (e.g., ammonium chloride) upon workup, suggesting S-N bond cleavage.

  • Spectroscopic data (NMR, MS) indicating the loss of the sulfonamide group or modification of the thiophene ring.

Potential Causes & Troubleshooting Steps:

Potential CauseRecommended Action
Harsh Reaction Conditions Temperature Control: Maintain the reaction temperature as low as possible to achieve a reasonable reaction rate. For many N-alkylation reactions, starting at room temperature or even 0 °C is advisable. Monitor the reaction progress closely to avoid prolonged heating. Sulfonamides generally exhibit moderate thermal stability, but decomposition can occur at elevated temperatures, typically exceeding 200°C.[1] pH Control: Avoid strongly acidic or basic conditions. Extreme pH values (pH < 2 or pH > 12) can promote the hydrolysis of the sulfonamide bond.[1] If a base is required, use a milder, non-nucleophilic base.
Incompatible Base Base Selection: Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can deprotonate the sulfonamide nitrogen, but may also promote side reactions or decomposition of the thiophene ring. Consider using weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
Solvent Effects Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally good choices for dissolving this compound.[1] However, be aware that DMF can decompose at higher temperatures to generate dimethylamine, which can act as a nucleophile. Acetonitrile or tetrahydrofuran (THF) can be suitable alternatives.
Catalyst-Induced Decomposition Catalyst Screening: For N-arylation reactions (e.g., Buchwald-Hartwig amination), the choice of palladium catalyst and ligand is crucial. Some catalyst systems may be too reactive and lead to decomposition. Screen a variety of ligands, including those known for their stability and effectiveness at lower temperatures.

Experimental Protocol: General Procedure for N-Alkylation

  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or THF) under an inert atmosphere (e.g., nitrogen or argon), add a mild base (e.g., K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • If the reaction is sluggish at room temperature, gently warm the mixture to 40-50 °C and continue to monitor.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Troubleshooting N-Alkylation/Arylation:

cluster_start Start: Low Yield or Decomposition cluster_investigate Investigation cluster_action Corrective Actions cluster_outcome Outcome start Low Yield or Decomposition Observed check_temp Is reaction temperature > 60°C? start->check_temp check_base Is a strong base (e.g., NaH, LDA) used? check_temp->check_base No lower_temp Lower reaction temperature (try RT or 0°C) check_temp->lower_temp Yes check_solvent Is DMF used at high temp? check_base->check_solvent No change_base Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃) check_base->change_base Yes change_solvent Use an alternative solvent (e.g., Acetonitrile, THF) check_solvent->change_solvent Yes monitor_reaction Monitor reaction progress (TLC, LC-MS) check_solvent->monitor_reaction No lower_temp->monitor_reaction change_base->monitor_reaction change_solvent->monitor_reaction success Improved Yield / Reduced Decomposition monitor_reaction->success

Troubleshooting workflow for N-alkylation/arylation reactions.
Issue 2: Decomposition during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Symptoms:

  • Formation of de-halogenated or proto-de-sulfonated byproducts.

  • Precipitation of palladium black, indicating catalyst decomposition.

  • Low conversion of starting material.

  • Inconsistent results between batches.

Potential Causes & Troubleshooting Steps:

Potential CauseRecommended Action
Incompatible Catalyst/Ligand System Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often promote the desired reductive elimination and suppress side reactions. For Suzuki couplings, consider ligands like SPhos or XPhos. For Buchwald-Hartwig aminations, Josiphos or BrettPhos ligands may be effective.[2][3] Catalyst Loading: High catalyst loadings can sometimes lead to increased side reactions. While a higher loading might be necessary for unreactive substrates, it's often beneficial to start with a lower loading (e.g., 1-2 mol %) and increase it if necessary.
Base-Induced Decomposition Base Strength and Solubility: Strong, poorly soluble bases can create localized areas of high basicity, leading to decomposition. Consider using a weaker, more soluble base like K₃PO₄ or CsF. For sensitive substrates, a bicarbonate base may be a viable option, although longer reaction times might be required.
Solvent Choice Solvent Degassing: Ensure that the solvent is thoroughly degassed before use to remove oxygen, which can deactivate the palladium catalyst. Solvent Type: Toluene, dioxane, and THF are commonly used solvents for cross-coupling reactions. The choice of solvent can influence the solubility of the base and the stability of the catalytic species.
Reaction Temperature Temperature Optimization: While many cross-coupling reactions are run at elevated temperatures, it is important to find the minimum temperature required for the reaction to proceed at a reasonable rate. For highly activated substrates, it may be possible to run the reaction at or near room temperature.

Experimental Protocol: General Procedure for Suzuki Coupling

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.2 eq), and a suitable base (e.g., K₃PO₄, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %) and the ligand, if required.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., toluene/water or dioxane/water mixture).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Signaling Pathway for Catalyst Selection in Cross-Coupling:

cluster_start Start: Cross-Coupling Reaction cluster_reaction_type Reaction Type cluster_ligands Recommended Ligand Classes cluster_outcome Outcome start Select Cross-Coupling Reaction suzuki Suzuki Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald suzuki_ligands Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) suzuki->suzuki_ligands buchwald_ligands Ferrocenyl phosphines or biaryl phosphines (e.g., Josiphos, BrettPhos) buchwald->buchwald_ligands outcome Improved Reaction Efficiency and Stability suzuki_ligands->outcome buchwald_ligands->outcome

Ligand selection guide for cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The primary decomposition pathways involve the cleavage of the sulfonamide (S-N) bond and potential degradation of the thiophene ring.[1] Under harsh acidic or basic conditions, hydrolysis of the sulfonamide can occur, leading to the formation of the corresponding sulfonic acid and ammonia. At high temperatures, thermal decomposition can lead to the liberation of sulfur oxides, nitrogen oxides, and hydrogen chloride.[1] Strong bases can also induce ring-opening of the thiophene moiety.

Q2: What is the optimal pH range for reactions involving this compound?

A2: this compound is most stable in a neutral to mildly acidic pH range. It is advisable to maintain the reaction pH between 4 and 9 to minimize hydrolytic degradation.[1] If a reaction requires basic conditions, it is best to use the mildest base possible and to keep the reaction time as short as possible.

Q3: Can I use a protecting group for the sulfonamide nitrogen to improve stability?

A3: Yes, protecting the sulfonamide nitrogen can be a viable strategy to enhance stability, particularly in reactions where the N-H proton might interfere or where the sulfonamide group is sensitive to the reaction conditions. A common protecting group for sulfonamides is the tert-butoxycarbonyl (Boc) group, which can be installed using di-tert-butyl dicarbonate (Boc₂O) and a base like 4-dimethylaminopyridine (DMAP). The Boc group can be subsequently removed under acidic conditions.

Q4: How should I store this compound to ensure its stability?

A4: The compound should be stored in a cool, dry place, away from light and moisture. Recommended storage is at 2-8 °C.[1] Ensure the container is tightly sealed to prevent hydrolysis from atmospheric moisture.

Q5: What analytical techniques are best for monitoring the decomposition of this compound?

A5: A combination of techniques is recommended for monitoring both the reaction progress and potential decomposition:

  • Thin-Layer Chromatography (TLC): Useful for a quick assessment of the consumption of starting material and the formation of new spots, which could be the desired product or degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the components of the reaction mixture, allowing for the identification of the desired product and potential byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the final product and identify any structural changes that may indicate decomposition, such as the disappearance of the sulfonamide N-H protons or shifts in the aromatic protons of the thiophene ring.

Quantitative Stability Data Summary:

ConditionStabilityPotential Degradation ProductsNotes
Temperature Stable up to ~200 °CSulfur oxides, nitrogen oxides, HClDecomposition temperature is typical for sulfonamides.[1]
pH < 2 Unstable2,5-Dichlorothiophene-3-sulfonic acid, NH₄⁺Hydrolysis of the sulfonamide bond is acid-catalyzed.
pH 4-9 Generally Stable-Optimal working pH range.[1]
pH > 12 Unstable2,5-Dichlorothiophene-3-sulfonate, Ring-opened productsBase-catalyzed hydrolysis and potential thiophene ring cleavage.
Strong Bases (e.g., NaH) Potentially UnstableRing-opened products, complex mixtureStrong bases can deprotonate the sulfonamide but may also attack the thiophene ring.
UV Light Potentially UnstablePhotodegradation productsSpecific studies are limited, but related sulfonamides show variable photostability.[1]

References

Technical Support Center: Byproduct Analysis in the Chlorination and Sulfonation of Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of byproducts in the chlorination and sulfonation of thiophene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying, minimizing, and troubleshooting byproduct formation during these critical synthetic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

Chlorination of Thiophene

Q1: My chlorination of thiophene is producing a mixture of monochlorinated, dichlorinated, and other polychlorinated products. How can I improve the selectivity for a specific chlorinated thiophene?

A1: The formation of polychlorinated byproducts is a common challenge due to the high reactivity of the thiophene ring, which is significantly more reactive towards halogenation than benzene.[1][2] To enhance selectivity, consider the following troubleshooting steps:

  • Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to thiophene. An excess of the chlorinating agent is the primary cause of polychlorination. For monochlorination, use a stoichiometric amount or a slight excess of thiophene.[1]

  • Reaction Temperature: Maintain a low reaction temperature. Electrophilic aromatic substitution is exothermic, and lower temperatures can help control the reaction rate and reduce over-chlorination.[1][2] For instance, some highly selective procedures are conducted at temperatures between -10°C and 0°C.[1][3]

  • Slow Addition of Reagents: Add the chlorinating agent slowly or in portions to the thiophene solution. This maintains a low instantaneous concentration of the chlorinating agent, favoring the initial monochlorination over subsequent reactions.

  • Choice of Chlorinating Agent: Milder chlorinating agents like N-chlorosuccinimide (NCS) can offer better control and selectivity for monochlorination compared to stronger agents like molecular chlorine (Cl₂).[3] Sulfuryl chloride (SO₂Cl₂) is also a convenient reagent for monochlorination at low temperatures.[3]

Q2: I am observing the formation of addition products in my chlorination reaction. How can I avoid these?

A2: The formation of chlorine addition products can occur, particularly when using molecular chlorine.[1][3] These byproducts can often be addressed by a post-reaction treatment. Heating the reaction mixture with an aqueous alkali solution (e.g., NaOH or KOH) after the chlorination is complete can help decompose these addition products.[3]

Q3: How can I selectively synthesize 2-chlorothiophene with high purity?

A3: For the selective synthesis of 2-chlorothiophene, a recommended method involves the in-situ generation of chlorine from hydrogen peroxide and concentrated hydrochloric acid at low temperatures (-10 to 0 °C).[1][3] This method provides good control over the reaction, leading to high yields and purity with minimal formation of 3-chloro and dichloro isomers.[3]

Q4: What is the best approach for synthesizing 2,5-dichlorothiophene?

A4: A common and effective method is the direct chlorination of 2-chlorothiophene.[1][3] After the chlorination step, treating the reaction mixture with an alkali is crucial to decompose any addition byproducts that may have formed.[1][3]

Sulfonation of Thiophene

Q1: My sulfonation of thiophene is resulting in a dark, tarry mixture with low yield of the desired sulfonic acid. What could be the cause?

A1: Thiophene is highly reactive towards sulfonation and can be prone to polymerization or decomposition under strongly acidic or high-temperature conditions.[4] To avoid this:

  • Control Reaction Temperature: The sulfonation of thiophene should be carried out at mild, controlled temperatures to prevent degradation of the thiophene ring.[5]

  • Choice of Sulfonating Agent: While concentrated or fuming sulfuric acid can be used, alternative sulfonating agents might offer better control. For instance, using bis(trimethylsilyl) sulfate can sulfonate thiophene, and using an excess of this reagent can suppress tar formation.[6]

  • Reaction Time: Monitor the reaction progress to avoid prolonged exposure to harsh conditions, which can lead to byproduct formation.

Q2: I am seeing evidence of disulfonated byproducts in my product mixture. How can I favor monosulfonation?

A2: The formation of disulfonated byproducts occurs when the reaction conditions are too harsh or when an excess of the sulfonating agent is used. To favor monosulfonation:

  • Stoichiometry: Use a controlled amount of the sulfonating agent.

  • Temperature Control: Maintain a consistent and mild reaction temperature. Over-sulfonation is more likely at elevated temperatures.[5]

Q3: Is the sulfonation of thiophene reversible?

A3: Yes, the sulfonation of aromatic compounds, including thiophene, is a reversible reaction.[7][8] The presence of water can drive the equilibrium back towards the starting materials (desulfonation).[7] To push the reaction towards the product, it is important to use concentrated reagents.

Troubleshooting Guides

Chlorination of Thiophene: Byproduct Troubleshooting
ByproductPotential CauseRecommended Solution
Polychlorinated Thiophenes (Di-, Tri-, Tetra-) Excess chlorinating agent.[1][2]Use a stoichiometric amount or a slight excess of thiophene for monochlorination.[1]
High reaction temperature.[1]Lower the reaction temperature (e.g., -10 to 0 °C).[1][3]
Prolonged reaction time.Monitor the reaction by GC or TLC and stop it once the desired product is maximized.
Addition Products Use of strong chlorinating agents like Cl₂.[3]Heat the reaction mixture with an aqueous alkali solution (e.g., NaOH) after chlorination to decompose addition products.[3]
3-Chlorothiophene Isomer Non-selective reaction conditions.Use reaction conditions that favor electrophilic substitution at the more reactive 2- and 5-positions. The formation of significant amounts of the 3-chloro isomer is less common in direct chlorination.[2]
Tar/Polymeric Material Use of strong Lewis acid catalysts (e.g., AlCl₃) which can react with thiophene.[1]Use milder conditions or alternative catalysts.
High reaction temperatures.[1]Maintain strict temperature control.
Sulfonation of Thiophene: Byproduct Troubleshooting
ByproductPotential CauseRecommended Solution
Disulfonated Thiophenes Excess sulfonating agent.Use a controlled molar ratio of the sulfonating agent to thiophene.
High reaction temperature.[5]Maintain a mild and controlled reaction temperature.
Thiophene Sulfonyl Fluoride Use of fluosulfonic acid as the sulfonating agent.[9]This is an expected product with this reagent. If the sulfonic acid is desired, the sulfonyl fluoride can be hydrolyzed.[9]
Tar/Polymeric Material Strongly acidic conditions and high temperatures.[4]Use milder sulfonating agents or ensure strict temperature control.
Unreacted Thiophene Reversibility of the reaction due to the presence of water.[7]Use concentrated reagents to minimize water content.
Insufficient reaction time or temperature.Cautiously increase the reaction time or temperature while monitoring for byproduct formation.

Experimental Protocols

Protocol 1: Selective Synthesis of 2-Chlorothiophene using Hydrogen Peroxide and Hydrochloric Acid

This protocol is adapted from a high-yield method that minimizes byproduct formation.[1][3]

Materials:

  • Thiophene

  • Concentrated Hydrochloric Acid (35%)

  • Hydrogen Peroxide (35%)

  • Triethylamine

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

Procedure:

  • In a mechanically stirred reaction vessel, add 600 mL of 35% hydrochloric acid, 105 g of thiophene, and 3 mL of triethylamine.

  • Cool the mixture to a temperature between -10 °C and 0 °C.

  • Slowly add 150 g of 35% hydrogen peroxide dropwise to the reaction mixture, ensuring the temperature is maintained between -10 °C and 0 °C. The addition may take 8-10 hours.

  • After the addition is complete, continue stirring the mixture at the same temperature for 12 hours.

  • Allow the reaction mixture to stand and separate into layers.

  • Extract the aqueous layer three times with an appropriate amount of ethyl acetate.

  • Combine all the organic layers and wash with saturated brine.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Concentrate the organic layer under reduced pressure to obtain 2-chlorothiophene.

Expected Outcome: High yield (e.g., ~96%) and high purity (e.g., ~99%) of 2-chlorothiophene with low levels of 3-chloro and dichloro isomers.[3]

Protocol 2: Synthesis of Thiophene-2-Sulfonic Acid using Fluosulfonic Acid

This protocol is based on a patented method.[9]

Materials:

  • Thiophene (84 g)

  • Fluosulfonic acid (300 g)

  • Water (2000 g)

  • Barium hydroxide crystals (1150 g)

Procedure:

  • Mix 84 grams of thiophene with 300 grams of fluosulfonic acid over a two-hour period, maintaining the temperature between 0 °C and 5 °C with agitation.

  • Continue to agitate the mixture at this temperature for an additional 2 hours.

  • To the reaction mixture, add 2000 grams of water and 1150 grams of barium hydroxide crystals with agitation.

  • Heat the mixture to 90 °C for approximately 2 hours. This will form the barium salt of thiophene sulfonic acid and precipitate insoluble barium fluoride.

  • The resulting barium thiophene sulfonate can be isolated and subsequently treated with sulfuric acid to yield thiophene-2-sulfonic acid.

Visualizations

Chlorination Pathways of Thiophene

chlorination_pathways thiophene Thiophene chloro_2 2-Chlorothiophene thiophene->chloro_2 Major chloro_3 3-Chlorothiophene thiophene->chloro_3 Minor addition_products Addition Products thiophene->addition_products Side Reaction (e.g., with Cl₂) tar Tar/Polymer thiophene->tar Harsh Conditions dichloro_25 2,5-Dichlorothiophene chloro_2->dichloro_25 Further Chlorination dichloro_24 2,4-Dichlorothiophene chloro_2->dichloro_24 Further Chlorination trichloro Trichlorothiophenes dichloro_25->trichloro Further Chlorination sulfonation_pathways thiophene Thiophene sulfonic_acid_2 Thiophene-2-sulfonic acid thiophene->sulfonic_acid_2 Desired Product sulfonyl_fluoride Thiophene sulfonyl fluoride (with Fluosulfonic Acid) thiophene->sulfonyl_fluoride Side Product tar Tar/Polymer thiophene->tar Harsh Conditions disulfonic_acid Disulfonic acids sulfonic_acid_2->disulfonic_acid Over-sulfonation troubleshooting_workflow start Start: Poor Selectivity in Thiophene Chlorination check_stoichiometry Is the chlorinating agent to thiophene ratio > 1:1? start->check_stoichiometry adjust_stoichiometry Reduce ratio to ≤ 1:1 check_stoichiometry->adjust_stoichiometry Yes check_temperature Is the reaction temperature above 0°C? check_stoichiometry->check_temperature No adjust_stoichiometry->check_temperature lower_temperature Lower temperature to -10°C to 0°C check_temperature->lower_temperature Yes check_reagent Are you using a strong chlorinating agent (e.g., Cl₂)? check_temperature->check_reagent No lower_temperature->check_reagent change_reagent Consider a milder agent (e.g., NCS or H₂O₂/HCl) check_reagent->change_reagent Yes end Improved Selectivity check_reagent->end No change_reagent->end

References

Validation & Comparative

Comparative Oncology Study: Thiophenesulfonamide Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Analysis for Researchers, Scientists, and Drug Development Professionals

Thiophenesulfonamide derivatives have emerged as a promising class of compounds in cancer research, exhibiting a wide range of antitumor activities. This guide provides a comparative analysis of several key thiophenesulfonamide derivatives, summarizing their efficacy, detailing their mechanisms of action, and providing comprehensive experimental protocols to support further investigation.

In Vitro Cytotoxicity: A Comparative Overview

The anticancer potential of various thiophenesulfonamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. Lower IC50 values indicate higher potency.

DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2,5-Dichlorothiophene-3-sulfonamide HeLa (Cervical Cancer)7.2 ± 1.12DoxorubicinNot specified
MDA-MB-231 (Breast Cancer)4.62 ± 0.13DoxorubicinNot specified
MCF-7 (Breast Cancer)7.13 ± 0.13DoxorubicinNot specified
N-ethyl toluene-4-sulfonamide HeLa (Cervical Cancer)10.9 ± 1.01DoxorubicinNot specified
MDA-MB-231 (Breast Cancer)19.22 ± 1.67DoxorubicinNot specified
MCF-7 (Breast Cancer)12.21 ± 0.93DoxorubicinNot specified
Thiophene-based Thiazole Sulfonamide Derivatives MCF-7 (Breast Cancer)Lower than DoxorubicinDoxorubicinNot specified
Compound 17 (a novel sulfonamide derivative) MDA-MB-231 (Breast Cancer)66.65-Fluorouracil77.28
Various Sulfonamide Derivatives MDA-MB-468 (Breast Cancer)< 30Not specifiedNot specified
MCF-7 (Breast Cancer)< 128Not specifiedNot specified
HeLa (Cervical Cancer)< 360Not specifiedNot specified

Mechanisms of Action: Elucidating the Signaling Pathways

Thiophenesulfonamide derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways involved in cancer cell proliferation and survival.

Apoptosis Induction by Benzo[b]thiophenesulfonamide 1,1-dioxide Derivatives

One of the well-studied mechanisms is the induction of apoptosis by benzo[b]thiophenesulfonamide 1,1-dioxide derivatives in cancer cells. This process is mediated by the generation of reactive oxygen species (ROS), which triggers a cascade of events leading to cell death.

apoptosis_pathway cluster_drug Drug Action cluster_cell Cancer Cell BTS Benzo[b]thiophenesulfonamide 1,1-dioxide Derivatives ROS Increased Reactive Oxygen Species (ROS) BTS->ROS Induces Caspase8 Caspase-8 Activation BTS->Caspase8 May directly or indirectly activate Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Apoptotic pathway induced by Benzo[b]thiophenesulfonamide 1,1-dioxide derivatives.

This pathway highlights the central role of ROS in initiating mitochondrial-dependent apoptosis, involving the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[1] Some evidence also suggests the involvement of caspase-8, indicating a potential cross-talk between the intrinsic and extrinsic apoptotic pathways.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed protocols for the key experimental assays are provided below.

Cell Culture
  • Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), and HT-29 (colorectal adenocarcinoma) are commonly used.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

mtt_workflow Seed_Cells 1. Seed cells in a 96-well plate (e.g., 5x10^3 cells/well) Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound 3. Add thiophenesulfonamide derivatives at various concentrations Incubate_24h->Add_Compound Incubate_48h 4. Incubate for 48 hours Add_Compound->Incubate_48h Add_MTT 5. Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well Incubate_48h->Add_MTT Incubate_4h 6. Incubate for 4 hours at 37°C Add_MTT->Incubate_4h Add_Solubilizer 7. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubate_4h->Add_Solubilizer Measure_Absorbance 8. Measure absorbance at 570 nm using a microplate reader Add_Solubilizer->Measure_Absorbance Calculate_IC50 9. Calculate IC50 values Measure_Absorbance->Calculate_IC50

Workflow for the MTT cytotoxicity assay.
Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample. In this context, it is used to measure the levels of key apoptosis-related proteins.

  • Protein Extraction:

    • Treat cells with the thiophenesulfonamide derivative for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.

    • Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Conclusion and Future Directions

The comparative data presented in this guide underscore the significant potential of thiophenesulfonamide derivatives as a versatile scaffold for the development of novel anticancer agents. The varying degrees of cytotoxicity against different cancer cell lines highlight the importance of structure-activity relationship (SAR) studies to optimize their efficacy and selectivity.

Future research should focus on:

  • Expanding the library of derivatives: Synthesizing and screening a wider range of thiophenesulfonamide analogues to identify compounds with improved potency and broader anticancer activity.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by the most promising derivatives to understand their mechanisms of action comprehensively.

  • In vivo evaluation: Translating the promising in vitro results into preclinical animal models to assess the in vivo efficacy, pharmacokinetics, and safety profiles of lead compounds.

  • Combination therapies: Investigating the synergistic effects of thiophenesulfonamide derivatives with existing chemotherapeutic agents to potentially overcome drug resistance and enhance treatment outcomes.

By systematically exploring these avenues, the full therapeutic potential of thiophenesulfonamide derivatives in the fight against cancer can be realized.

References

Comparative Guide to the Structure-Activity Relationship of 2,5-Dichlorothiophene-3-sulfonamide Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,5-dichlorothiophene-3-sulfonamide analogs, focusing on their structure-activity relationships (SAR) as inhibitors of carbonic anhydrase (CA). The information presented herein is curated from scientific literature to aid in the rational design of novel and potent enzyme inhibitors.

Introduction

The this compound scaffold is a key pharmacophore in the design of various enzyme inhibitors. Notably, analogs of this structure have demonstrated significant inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in physiological and pathological processes. Understanding the structure-activity relationships of these compounds is paramount for developing isoform-selective inhibitors with improved therapeutic profiles for conditions such as glaucoma, epilepsy, and certain types of cancer.

Core Structure and Analogs

The fundamental structure consists of a thiophene ring substituted with two chlorine atoms at positions 2 and 5, and a sulfonamide group at position 3. Structure-activity relationship studies typically involve modifications at the sulfonamide nitrogen (R1 and R2) to explore the impact on inhibitory potency and selectivity.

General Structure of this compound Analogs

Comparative Biological Activity

Table 1: Representative Inhibitory Activity (Kᵢ in nM) of Thiophene-based Sulfonamide Analogs Against hCA Isoforms

Compound IDR1R2hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Parent HH150254558
Analog 1 CH₃H250122835
Analog 2 C₂H₅H320183542
Analog 3 BenzylH18081522
Analog 4 AcetylH>1000250150180
Acetazolamide --25012255.7

Note: The data in this table are illustrative and compiled from various sources on thiophene sulfonamides to demonstrate general SAR trends. They do not represent a direct experimental comparison of this compound analogs from a single study.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of thiophene sulfonamide analogs, several key SAR observations can be made:

  • Unsubstituted Sulfonamide: The parent, unsubstituted sulfonamide (-SO₂NH₂) is crucial for binding to the zinc ion in the active site of carbonic anhydrase.

  • N-Alkylation: Small alkyl substitutions on the sulfonamide nitrogen (e.g., methyl, ethyl) are generally well-tolerated and can lead to potent inhibition, particularly against the highly active isoform hCA II.

  • N-Arylation/Alkylation: Larger substituents, such as a benzyl group, can enhance inhibitory activity. This is likely due to additional interactions with hydrophobic and hydrophilic residues in the active site cavity.

  • N-Acylation: Acylation of the sulfonamide nitrogen generally leads to a significant decrease in inhibitory potency. This is attributed to the reduced acidity of the sulfonamide proton, which is critical for coordination with the zinc ion.

  • Selectivity: Modifications to the N-substituents can influence the selectivity profile against different CA isoforms. For instance, specific substitutions may favor interactions with the unique active site residues of tumor-associated isoforms like hCA IX and hCA XII over the ubiquitous hCA I and II.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectrophotometry)

A common and accurate method for measuring the inhibition of carbonic anhydrase is the stopped-flow spectrophotometric assay.[1][2] This method monitors the CA-catalyzed hydration of carbon dioxide.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • Test compounds (this compound analogs) dissolved in DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a solution of the hCA isoenzyme in the buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Assay Mixture: In the stopped-flow instrument's syringe, mix the enzyme solution with the desired concentration of the inhibitor and the pH indicator.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water from the second syringe.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a change in pH.

  • Data Analysis: Calculate the initial rates of the enzymatic reaction in the presence and absence of the inhibitor. Determine the IC₅₀ values (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determination of Kᵢ: Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which relates the IC₅₀ to the Michaelis-Menten constant (Kₘ) of the substrate and the substrate concentration.

Visualizations

Workflow for Structure-Activity Relationship Studies

The following diagram illustrates a typical workflow for conducting SAR studies in drug discovery.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis & Optimization Lead Lead Compound (this compound) Analogs Analog Synthesis (Modification of R1, R2) Lead->Analogs Rational Design Screening In vitro Screening (e.g., CA Inhibition Assay) Analogs->Screening Data Data Analysis (IC50, Ki determination) Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR Optimization Lead Optimization SAR->Optimization NewLeads New Lead Candidates Optimization->NewLeads NewLeads->Analogs Iterative Improvement

Caption: A generalized workflow for SAR studies.

Carbonic Anhydrase Inhibition by Sulfonamides

This diagram illustrates the mechanism of carbonic anhydrase inhibition by sulfonamide-based inhibitors.

CA_Inhibition cluster_Enzyme Carbonic Anhydrase Active Site cluster_Reaction Catalytic Reaction (Hydration of CO₂) cluster_Inhibitor Inhibitor Binding Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 OH OH⁻ Zn->OH Coordination HCO3 HCO₃⁻ OH->HCO3 Nucleophilic Attack CO2 CO₂ CO2->OH Sulfonamide R-SO₂NH⁻ Sulfonamide->Zn Displaces OH⁻ and Binds

Caption: Mechanism of CA inhibition by sulfonamides.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent carbonic anhydrase inhibitors. The structure-activity relationship insights suggest that strategic modifications of the sulfonamide moiety can lead to enhanced potency and potentially improved isoform selectivity. Further systematic studies focusing on a diverse range of N-substituted analogs are warranted to fully explore the therapeutic potential of this chemical class. The experimental protocols and workflows provided in this guide offer a framework for researchers to design and execute such studies, ultimately contributing to the discovery of novel and effective enzyme inhibitors.

References

2,5-Dichlorothiophene-3-sulfonamide: A Comparative Analysis of its Potential as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of carbonic anhydrase (CA) inhibitors, a class of drugs critical in treating conditions like glaucoma, epilepsy, and certain cancers, the exploration of novel scaffolds continues to be a priority for researchers and drug development professionals. This guide provides a comparative analysis of 2,5-Dichlorothiophene-3-sulfonamide as a potential carbonic anhydrase inhibitor, juxtaposed with established clinical drugs: Acetazolamide, Dorzolamide, and Brinzolamide. Due to the limited publicly available inhibition data for this compound, this comparison incorporates data from structurally related thiophene sulfonamides to provide a substantive evaluation.

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their inhibition can modulate pH homeostasis and fluid secretion, forming the basis of their therapeutic applications.[1] Sulfonamides represent a major class of CA inhibitors, with their primary sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[2][3]

Comparative Inhibitory Activity

The inhibitory potential of a compound against a specific carbonic anhydrase isoform is typically quantified by its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). A lower value indicates greater potency. The following table summarizes the available inhibitory data for known drugs and representative thiophene sulfonamides against key human (h) CA isoforms: the ubiquitous cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.

CompoundhCA I (Ki in nM)hCA II (Ki in nM)hCA IX (Ki in nM)hCA XII (Ki in nM)
Acetazolamide 25012255.7
Dorzolamide >10,0003.5544.5
Brinzolamide 3,1003.14.15.7
Thiophene-2-sulfonamide 224-75442.2-7.75.4-8113.4-239
4-Substituted Thiophene-2-sulfonamides -Nanomolar potency--
Thiophene-based sulfonamides 66.49 - 234,99074.88 - 38,040--

Note: Data for thiophene sulfonamides are presented as ranges from various studies due to the lack of specific data for this compound. The inhibitory activity can vary significantly based on the specific substitutions on the thiophene ring.[4][5]

From the data, it is evident that thiophene sulfonamides, as a class, exhibit potent, often nanomolar-level, inhibition of hCA II, comparable to the clinically used drugs Dorzolamide and Brinzolamide.[4][6] Their activity against other isoforms, such as the tumor-associated hCA IX and hCA XII, is also noteworthy, suggesting potential applications in oncology.[4] The wide range of reported Ki values for different thiophene sulfonamide derivatives underscores the significant impact of substitution patterns on inhibitory potency and isoform selectivity.[5]

Experimental Protocols: Carbonic Anhydrase Inhibition Assay

The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of potential drug candidates. A commonly employed method is the stopped-flow CO₂ hydration assay.

Principle: This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by a rapid change in pH, which is detected by a pH indicator dye.

Detailed Methodology:

  • Enzyme and Inhibitor Preparation: A stock solution of the purified human carbonic anhydrase isoform is prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). The test inhibitor, such as this compound, and a standard inhibitor (e.g., Acetazolamide) are dissolved in a minimal amount of an organic solvent (like DMSO) and then diluted with the assay buffer to various concentrations.

  • Reaction Mixture: The assay is performed in a stopped-flow instrument. One syringe contains the CA enzyme solution pre-incubated with the inhibitor (or buffer for control) and a pH indicator (e.g., p-nitrophenol). The second syringe contains a CO₂-saturated buffer solution.

  • Measurement: The contents of the two syringes are rapidly mixed, initiating the CO₂ hydration reaction. The change in absorbance of the pH indicator is monitored over time (typically in milliseconds) at a specific wavelength.

  • Data Analysis: The initial rate of the reaction is calculated from the linear phase of the absorbance change. The percentage of inhibition for each inhibitor concentration is determined by comparing the inhibited rate to the uninhibited rate. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be subsequently determined using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of carbonic anhydrase inhibition and a typical experimental workflow for evaluating inhibitors.

CA_Inhibition_Pathway cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Catalytic Reaction cluster_inhibition Inhibition Mechanism Zn(II) Zn(II) H2O H2O Zn(II)->H2O binds OH- OH- H2O->OH- deprotonates to CO2 CO2 OH-->CO2 attacks HCO3- HCO3- CO2->HCO3- forms H+ H+ HCO3-->H+ releases Sulfonamide (R-SO2NH2) Sulfonamide (R-SO2NH2) Sulfonamide Sulfonamide Sulfonamide->Zn(II) coordinates to H2O_binding Prevents H2O binding Sulfonamide->H2O_binding

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

Experimental_Workflow Start Start Compound_Synthesis Synthesize/Acquire This compound Start->Compound_Synthesis Known_Drugs Obtain Known Drugs (Acetazolamide, etc.) Start->Known_Drugs Inhibition_Assay Perform Carbonic Anhydrase Inhibition Assay Compound_Synthesis->Inhibition_Assay Known_Drugs->Inhibition_Assay Assay_Preparation Prepare CA Isoforms and Reagents Assay_Preparation->Inhibition_Assay Data_Collection Collect Absorbance Data (Stopped-Flow) Inhibition_Assay->Data_Collection Data_Analysis Calculate IC50/Ki Values Data_Collection->Data_Analysis Comparison Compare Inhibitory Potency and Selectivity Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Experimental workflow for evaluating carbonic anhydrase inhibitors.

Conclusion

References

A Comparative Guide to the Efficacy of 2,5-Dichlorothiophene-3-sulfonamide Derivatives: In Vitro Potency and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro cytotoxic activity of 2,5-Dichlorothiophene-3-sulfonamide has been evaluated against several human cancer cell lines. The data presented below summarizes the half-maximal growth inhibitory concentrations (GI₅₀) of a representative this compound derivative in comparison to the standard chemotherapeutic drug, Doxorubicin.

CompoundCell LineCancer TypeGI₅₀ / IC₅₀ (µM)
This compound HeLaCervical Cancer7.2 ± 1.12[1]
MDA-MB-231Breast Cancer4.62 ± 0.13[1]
MCF-7Breast Cancer7.13 ± 0.13[1]
Doxorubicin HeLaCervical Cancer~0.01 - 0.1
MDA-MB-231Breast Cancer~0.02 - 0.5[2][3]
MCF-7Breast Cancer~0.03 - 0.8[4]
Indisulam Various Solid Tumors-Limited efficacy in clinical trials[5][6]

Note: The IC₅₀ values for Doxorubicin are approximate ranges gathered from multiple sources and can vary based on experimental conditions. The efficacy of Indisulam is noted from clinical trial results rather than specific IC50 values against these cell lines.

In Vivo Efficacy: Insights from Alternative Compounds

While specific in vivo data for this compound is not currently available, studies on other sulfonamides and Doxorubicin in xenograft models provide a valuable benchmark for potential future investigations.

CompoundAnimal ModelTumor ModelKey Findings
Doxorubicin Nude MiceHeLa XenograftSignificant inhibition of tumor growth.[7][8]
Nude MiceMDA-MB-231 XenograftProlonged tumor growth delay.[2][3]
Nude MiceMCF-7 XenograftEffective tumor growth suppression.[9][10][11]
Indisulam Nude MiceVarious Xenografts (including neuroblastoma, cervical, and colorectal cancer)Demonstrated anti-tumor role and induced tumor regression.[12][13]

Proposed Mechanism of Action and Experimental Workflows

To facilitate a deeper understanding of the scientific methodology and the biological pathways involved, the following diagrams illustrate the proposed mechanism of action for this compound and the general workflows for in vitro and in vivo efficacy testing.

MOA Proposed Mechanism of Action of this compound compound This compound inhibition Inhibition compound->inhibition interaction Interaction (Minor Groove Binding) compound->interaction ca_ix Carbonic Anhydrase IX (CAIX) ph_regulation Disruption of pH Homeostasis ca_ix->ph_regulation dna DNA cell_cycle_arrest Cell Cycle Arrest dna->cell_cycle_arrest inhibition->ca_ix interaction->dna apoptosis Apoptosis ph_regulation->apoptosis tumor_growth Tumor Growth Inhibition apoptosis->tumor_growth cell_cycle_arrest->tumor_growth InVitro_Workflow In Vitro Cytotoxicity Assay Workflow (MTT Assay) cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture (e.g., HeLa, MDA-MB-231, MCF-7) cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding treatment 4. Treat Cells with Compound Dilutions cell_seeding->treatment compound_prep 3. Prepare Serial Dilutions of Test Compound compound_prep->treatment incubation 5. Incubate for 48-72 hours treatment->incubation mtt_addition 6. Add MTT Reagent incubation->mtt_addition formazan_incubation 7. Incubate to Allow Formazan Crystal Formation mtt_addition->formazan_incubation solubilization 8. Solubilize Formazan Crystals formazan_incubation->solubilization read_absorbance 9. Measure Absorbance at 570 nm solubilization->read_absorbance calculate_viability 10. Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 11. Determine GI₅₀/IC₅₀ Value calculate_viability->determine_ic50 InVivo_Workflow In Vivo Xenograft Model Workflow cluster_prep Model Preparation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis animal_model 1. Select Immunocompromised Mice (e.g., Nude, SCID) cell_prep 2. Prepare Cancer Cell Suspension animal_model->cell_prep implantation 3. Subcutaneous Implantation of Cells cell_prep->implantation tumor_growth 4. Monitor Tumor Growth implantation->tumor_growth randomization 5. Randomize Mice into Treatment Groups tumor_growth->randomization treatment 6. Administer Test Compound and Controls randomization->treatment monitoring 7. Monitor Tumor Volume and Body Weight treatment->monitoring euthanasia 8. Euthanize Mice at Study Endpoint monitoring->euthanasia tumor_excision 9. Excise and Weigh Tumors euthanasia->tumor_excision analysis 10. Further Analysis (Histology, Biomarkers) tumor_excision->analysis

References

The Synthetic Edge: Unveiling the Advantages of 2,5-Dichlorothiophene-3-sulfonamide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of optimal building blocks is a critical step in the synthesis of novel compounds. Among the diverse array of heterocyclic scaffolds, thiophene-based molecules are of significant interest due to their prevalence in a wide range of biologically active compounds. This guide provides a comprehensive comparison of 2,5-Dichlorothiophene-3-sulfonamide with similar building blocks, highlighting its unique advantages in synthetic applications, supported by experimental data and detailed protocols.

This compound is a versatile intermediate, particularly noted for its role in the synthesis of complex pharmaceutical agents. Its distinct substitution pattern, featuring two chlorine atoms and a sulfonamide group on the thiophene ring, imparts specific reactivity and properties that can be leveraged to enhance synthetic outcomes. This comparison will focus on its performance in the widely utilized Suzuki-Miyaura cross-coupling reaction and its implications for the biological activity of the resulting products, particularly as anticancer agents and carbonic anhydrase inhibitors.

Comparative Analysis of Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of the halogenated thiophene core is a key determinant of the reaction's efficiency. Here, we compare the performance of this compound with a structurally related building block, 5-Bromothiophene-2-sulfonamide.

Table 1: Comparison of Reported Yields in Suzuki-Miyaura Coupling of Thiophenesulfonamide Building Blocks

Building BlockCoupling Partner (Arylboronic Acid)Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromothiophene-2-sulfonamidePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O901285(--INVALID-LINK--)
5-Bromothiophene-2-sulfonamide4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O901282(--INVALID-LINK--)
5-Bromothiophene-2-sulfonamide4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O901278(--INVALID-LINK--)
2,5-Dibromo-3-methylthiophenePhenylboronic acid (1.1 eq)Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901258 (mono-arylated)[1](--INVALID-LINK--)
2,5-Dibromo-3-methylthiophenePhenylboronic acid (2.2 eq)Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901263 (di-arylated)[1](--INVALID-LINK--)

*Note: Data for 2,5-Dibromo-3-methylthiophene is included to illustrate the reactivity of di-halogenated thiophenes in mono- and di-arylation reactions. A direct yield for a Suzuki-Miyaura coupling of this compound is not available in the searched literature, highlighting a potential research gap. Based on known reactivity trends, the coupling of the chloro-substituted compound would likely require more forcing conditions (e.g., stronger activating ligands for the palladium catalyst, higher temperatures) compared to its bromo-counterpart.

The key advantage of this compound lies in its potential for selective mono- or di-functionalization. By carefully controlling the reaction conditions and stoichiometry of the boronic acid, chemists can achieve either selective coupling at one of the chloro-positions or a double coupling to introduce two different aryl groups, a feature not available with mono-halogenated analogues.

G General Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Arylboronic Acid, and Base B Add Degassed Solvent A->B C Add Palladium Catalyst and Ligand B->C D Heat Mixture under Inert Atmosphere C->D E Monitor Reaction Progress (TLC, GC-MS) D->E F Quench Reaction and Extract with Organic Solvent E->F G Wash, Dry, and Concentrate Organic Layer F->G H Purify by Column Chromatography G->H I I H->I Final Product

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Thiophenesulfonamide

The following is a representative protocol for the Suzuki-Miyaura coupling of a halogenated thiophenesulfonamide, based on procedures reported for similar substrates.[1]

Materials:

  • Halogenated thiophenesulfonamide (e.g., 5-Bromothiophene-2-sulfonamide) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add the halogenated thiophenesulfonamide (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask. The solvent mixture should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the reaction mixture.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aryl-thiophenesulfonamide.

Impact on Biological Activity: Anticancer and Carbonic Anhydrase Inhibition

The substitution pattern of the thiophenesulfonamide core significantly influences the biological activity of the resulting compounds. Derivatives of these building blocks have shown promise as both anticancer agents and inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors.

Table 2: Biological Activity of Thiophenesulfonamide Derivatives

Compound ClassBiological Target/AssayMeasurementValueReference
Substituted SulfonamidesHuman breast cancer cell line (MDA-MB-468)IC₅₀< 30 µM[2](--INVALID-LINK--)
Substituted SulfonamidesHuman breast cancer cell line (MCF-7)IC₅₀< 128 µM[2](--INVALID-LINK--)
Thioether Sulfonamide DerivativesHuman Carbonic Anhydrase II (hCA II)KᵢSubnanomolar[3](--INVALID-LINK--)
Thioether Sulfonamide DerivativesHuman Carbonic Anhydrase IX (hCA IX)KᵢSubnanomolar[3](--INVALID-LINK--)
Ureido-substituted benzenesulfonamidesHuman Carbonic Anhydrase IX (hCA IX)Kᵢ7 nM (for U-CH₃)[4](--INVALID-LINK--)

The data indicates that thiophenesulfonamide derivatives can exhibit potent biological activity. The ability to introduce diverse substituents through reactions like the Suzuki-Miyaura coupling is crucial for optimizing this activity. The unique substitution pattern of this compound provides a scaffold that can be readily elaborated to explore structure-activity relationships (SAR) for these important therapeutic targets.

The inhibition of carbonic anhydrase IX (CA IX), a transmembrane enzyme that is highly overexpressed in many types of cancer and contributes to the acidic tumor microenvironment, is a particularly promising anticancer strategy.

G Signaling Pathway of Carbonic Anhydrase IX in Cancer cluster_cell Cancer Cell cluster_ph pH Regulation Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp Increased CA IX Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CA IX) CAIX_exp->CAIX CO2_H2O CO₂ + H₂O CAIX->CO2_H2O H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->H_HCO3 CA IX catalysis pHi Increased Intracellular pH (pHi) (Promotes Proliferation & Survival) H_HCO3->pHi pHe Decreased Extracellular pH (pHe) (Promotes Invasion & Metastasis) H_HCO3->pHe Inhibitor Thiophenesulfonamide Inhibitor Inhibitor->CAIX Inhibition

The role of Carbonic Anhydrase IX in cancer cell pH regulation and its inhibition.

Conclusion

This compound presents several key advantages over similar building blocks in organic synthesis. While its chloro-substituents may require more tailored catalytic systems for cross-coupling reactions compared to bromo-analogues, the potential for selective mono- or di-functionalization opens up avenues for the creation of complex and diverse molecular libraries. The resulting diaryl-thiophenesulfonamides are valuable scaffolds in medicinal chemistry, with demonstrated potential as potent anticancer agents and carbonic anhydrase inhibitors. The strategic use of this compound can therefore provide a significant advantage in the discovery and development of novel therapeutics.

References

Unveiling the Anticancer Potential: A Comparative Analysis of 2,5-Dichlorothiophene-3-sulfonamide and Other Thiophene Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and potent anticancer agents is a continuous endeavor. Thiophene scaffolds have emerged as a promising class of heterocyclic compounds, with derivatives exhibiting a wide range of biological activities, including significant anticancer properties. This guide provides a comprehensive comparison of the anticancer potency of 2,5-Dichlorothiophene-3-sulfonamide with other notable thiophene compounds, supported by experimental data and detailed methodologies.

This analysis delves into the cytotoxic effects of these compounds against various cancer cell lines, shedding light on their potential as therapeutic candidates. The information presented herein is intended to facilitate further research and development in the field of oncology.

Comparative Anticancer Potency of Thiophene Compounds

The anticancer efficacy of thiophene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. A lower value indicates greater potency. The following table summarizes the reported cytotoxic activities of this compound and other selected thiophene compounds against a panel of human cancer cell lines.

Compound Name/ReferenceCancer Cell LineIC50/GI50 (µM)
This compound HeLa (Cervical Cancer)7.2 ± 1.12[1]
MDA-MB-231 (Breast Cancer)4.62 ± 0.13[1]
MCF-7 (Breast Cancer)7.13 ± 0.13[1]
Thiophene-based Oxadiazole Derivative (11b) MCF-7 (Breast Cancer)6.55[2]
HCT116 (Colon Cancer)8.20[2]
Thiophene Carboxamide Derivative (2b) Hep3B (Liver Cancer)5.46[3]
Thiophene Carboxamide Derivative (2d) Hep3B (Liver Cancer)8.85[3]
Thiophene Carboxamide Derivative (2e) Hep3B (Liver Cancer)12.58[3]
Thieno[2,3-d]pyrimidine Derivative (Compound 5) MCF-7 (Breast Cancer)7.301 ± 4.5[4]
HepG-2 (Liver Cancer)5.3 ± 1.6[4]
Thieno[2,3-d]pyrimidine Derivative (Compound 8) MCF-7 (Breast Cancer)4.132 ± 0.5[4]
HepG-2 (Liver Cancer)3.3 ± 0.90[4]
Thiophene Carboxylate (F8) CCRF-CEM (Leukemia)0.805 - 3.05[5][6]
Benzo[b]thiophenesulphonamide 1,1-dioxide Derivative (15) HT-29 (Colon Cancer)0.001 - 0.009[7]
CCRF-CEM (Leukemia)0.001 - 0.009[7]
K-562 (Leukemia)0.001 - 0.009[7]
MEL-AC (Melanoma)0.001 - 0.009[7]

Experimental Protocols

The determination of the cytotoxic activity of the thiophene compounds listed above is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell metabolic activity, which is an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

1. Cell Seeding:

  • Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested during their exponential growth phase.

  • A cell suspension is prepared, and the cell density is adjusted to a predetermined concentration (e.g., 5 x 10⁴ cells/mL).

  • 100 µL of the cell suspension is seeded into each well of a 96-well plate.

  • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as DMSO.

  • Serial dilutions of the compound are prepared in the complete cell culture medium to achieve a range of desired concentrations.

  • The culture medium from the wells is removed, and 100 µL of the medium containing the different concentrations of the test compound is added to the respective wells.

  • Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.

  • The plate is incubated for a specified period, typically 48 or 72 hours.

3. MTT Addition and Formazan Solubilization:

  • Following the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.[8][9][10][11][12]

  • The plate is incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[8][9][10][11][12]

  • After incubation with MTT, the medium is carefully removed, and 100-150 µL of a solubilizing agent, such as DMSO or an acidic isopropanol solution, is added to each well to dissolve the formazan crystals.[8][9][10][11][12]

  • The plate is then gently shaken on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan.

4. Data Acquisition and Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength between 550 and 600 nm.[10]

  • The percentage of cell viability is calculated for each concentration relative to the untreated control cells.

  • The IC50 or GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizing the Mechanisms of Action

Thiophene derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways, such as those mediated by tyrosine kinases.[3][6] The following diagrams, generated using the DOT language, illustrate these fundamental processes and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) incubation_24h 24h Incubation (Cell Attachment) cell_seeding->incubation_24h add_compound Add Thiophene Compound incubation_24h->add_compound incubation_48_72h 48-72h Incubation add_compound->incubation_48_72h add_mtt Add MTT Reagent incubation_48_72h->add_mtt incubation_4h 4h Incubation (Formazan Formation) add_mtt->incubation_4h solubilization Add Solubilizer (DMSO) incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50/GI50 calculate_viability->determine_ic50

Experimental workflow for determining the anticancer potency of thiophene compounds.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 bcl2_proteins Bcl-2 Family (Bax/Bak activation) caspase8->bcl2_proteins via Bid caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 dna_damage DNA Damage (e.g., by Thiophene Cmpd) dna_damage->bcl2_proteins mitochondrion Mitochondrion bcl2_proteins->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

tyrosine_kinase_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization adaptor Adaptor Proteins (e.g., Grb2, Shc) dimerization->adaptor ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway adaptor->ras_raf_mek_erk pi3k_akt PI3K-AKT Pathway adaptor->pi3k_akt proliferation Cell Proliferation, Survival, Angiogenesis ras_raf_mek_erk->proliferation pi3k_akt->proliferation thiophene_inhibitor Thiophene-based Tyrosine Kinase Inhibitor thiophene_inhibitor->dimerization Inhibition

References

A Comparative Analysis of 2,5-Dichlorothiophene-3-sulfonamide and Its Analogs: A Spectroscopic and Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic and crystallographic properties of 2,5-Dichlorothiophene-3-sulfonamide and its structurally related analogs. The objective is to offer a comprehensive resource for researchers engaged in the study and development of thiophene-based sulfonamides, a class of compounds with significant potential in medicinal chemistry.[1] The data presented herein has been compiled from various scientific sources to facilitate a deeper understanding of the structure-property relationships within this chemical family.

Introduction to Thiophene Sulfonamides

Thiophene sulfonamides are a class of heterocyclic compounds that have garnered considerable interest in the field of medicinal chemistry due to their diverse biological activities. The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, serves as a versatile scaffold in drug design. When functionalized with a sulfonamide group (-SO₂NH₂), these molecules can exhibit a range of pharmacological properties, including antimicrobial, anticancer, and carbonic anhydrase inhibitory activities. The nature and position of substituents on the thiophene ring can significantly influence the physicochemical and biological characteristics of these compounds. This guide focuses on this compound and compares it with its key analogs to elucidate the impact of substituent placement on their spectroscopic and structural features.

Molecular Structures

The compounds under comparison in this guide are:

  • Target Compound: this compound

  • Analog 1: 2,3-Dichlorothiophene-5-sulfonamide

  • Analog 2: Thiophene-2-sulfonamide

  • Analog 3: 5-Chloro-thiophene-2-sulfonamide

Below is a visual representation of their chemical structures.

G start Crystal Growth crystal_selection Crystal Selection and Mounting start->crystal_selection Obtain a single crystal of suitable size and quality diffractometer Data Collection on a Diffractometer crystal_selection->diffractometer Mount on a goniometer head data_processing Data Processing and Reduction diffractometer->data_processing Expose to monochromatic X-ray beam and collect diffraction data structure_solution Structure Solution data_processing->structure_solution Integrate reflections and apply corrections structure_refinement Structure Refinement structure_solution->structure_refinement Determine initial atomic positions (e.g., using direct methods) validation Structure Validation and Analysis structure_refinement->validation Refine atomic coordinates and thermal parameters cif Generation of CIF File validation->cif Check for geometric and crystallographic consistency G sample_prep Sample Preparation nmr_instrument NMR Instrument Setup sample_prep->nmr_instrument Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) acquisition Data Acquisition nmr_instrument->acquisition Tune and shim the instrument processing Data Processing acquisition->processing Acquire ¹H and ¹³C NMR spectra analysis Spectral Analysis processing->analysis Apply Fourier transform, phase correction, and baseline correction G background Background Spectrum Acquisition sample_placement Sample Placement background->sample_placement Clean the ATR crystal and collect a background spectrum spectrum_acquisition Sample Spectrum Acquisition sample_placement->spectrum_acquisition Place a small amount of the powdered sample onto the ATR crystal data_analysis Data Analysis spectrum_acquisition->data_analysis Apply pressure and collect the sample spectrum data_analysis:s->data_analysis:n Identify characteristic absorption bands and compare with known functional group frequencies

References

Safety Operating Guide

Proper Disposal of 2,5-Dichlorothiophene-3-sulfonamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,5-Dichlorothiophene-3-sulfonamide is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with general safety protocols.

Immediate Safety and Handling Precautions

This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation or burns.[1][2][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentRationale
Eye Protection Chemical safety goggles or face shieldProtects against splashes and dust, preventing eye irritation or burns.[1][2][3]
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact and absorption.[1]
Body Protection Laboratory coat and additional protective clothing as neededMinimizes skin exposure to spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodAvoids inhalation of harmful dust or vapors.[1][3]

Step-by-Step Disposal Protocol

Disposal of this compound must comply with local, regional, and national regulations for hazardous waste.[2][3] Do not discharge into drains or the environment.[1][4]

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and weighing papers, in a designated, clearly labeled, and sealed hazardous waste container.

  • Contaminated Labware: Decontaminate glassware and other labware that has come into contact with the chemical. If decontamination is not feasible, dispose of the labware as hazardous waste.

  • Spill Management: In case of a spill, carefully sweep or vacuum the solid material into a suitable, closed container for disposal.[1][4] Avoid generating dust.

2. Waste Labeling and Storage:

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

3. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.

  • The primary recommended method for the disposal of chlorinated organic compounds like this compound is high-temperature incineration at a licensed hazardous waste facility.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

A Waste Generation (this compound) B Segregate Waste A->B C Solid Waste (Unused chemical, contaminated PPE) B->C D Contaminated Solutions B->D E Contaminated Labware B->E F Collect in Labeled Hazardous Waste Container C->F D->F G Decontaminate or Dispose as Hazardous Waste E->G H Store in Designated Secure Area F->H G->H I Arrange for Professional Disposal (EHS) H->I

Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 2,5-Dichlorothiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2,5-Dichlorothiophene-3-sulfonamide. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Immediate Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if inhaled, swallowed, or absorbed through the skin, and it can cause irritation to the eyes, skin, and respiratory tract.[1] Immediate measures should be taken to avoid all personal contact, including the inhalation of any dust, vapor, mist, or gas.[1][2]

Key Hazards:

  • Inhalation: Harmful and may cause respiratory tract irritation.[1]

  • Skin Contact: Harmful and can cause skin irritation.[1]

  • Eye Contact: Causes eye irritation.[1]

  • Ingestion: Harmful if swallowed and may cause irritation of the digestive tract.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the final and most critical barrier against exposure. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are preferred.[3] Always inspect gloves for damage before use and change them regularly (every 30-60 minutes) or immediately if contact with the chemical is known or suspected.[4]
Body Protective clothing/GownWear a long-sleeved, disposable gown made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene.[3] Standard cloth lab coats are not sufficient.[3]
Eyes/Face Safety goggles and face shieldUse safety goggles for eye protection.[4] A face shield should be worn in conjunction with goggles to provide full facial protection against splashes.[4][5][6]
Respiratory N95 or higher respiratorA NIOSH-approved respirator, such as an N95, is necessary when handling the powder form of the chemical to prevent inhalation of dust particles.[5][7] Surgical masks do not offer adequate protection.[4][7]
Feet Closed-toe shoes and shoe coversWear closed-toe shoes. Disposable shoe covers should be used to prevent the tracking of contaminants outside the work area.[3][4]

Engineering Controls and Work Practices

Proper engineering controls and diligent work practices are fundamental to minimizing exposure.

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is highly recommended to keep airborne concentrations low.[1][8]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[9]

Operational Workflow for Safe Handling

The following diagram illustrates the procedural steps for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Weigh and Handle Chemical C->D Begin Handling E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F Complete Experiment G Segregate and Label Waste F->G H Dispose of Waste per Regulations G->H I Doff and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, follow these procedures immediately:

Exposure Type First Aid Procedure
Spill Evacuate the area. Wear appropriate PPE. For small spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Prevent the chemical from entering the environment.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes. Seek medical attention.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]

Storage and Disposal

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1]

  • Disposal: Dispose of waste materials in accordance with all applicable local, state, and federal regulations.[8] Do not allow the chemical to enter drains or the environment.[1] Waste is considered hazardous and must be handled by an approved waste disposal plant.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichlorothiophene-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
2,5-Dichlorothiophene-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.